N,N-Bis-Boc-N-allylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-prop-2-enylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-8-9-14(10(15)17-12(2,3)4)11(16)18-13(5,6)7/h8H,1,9H2,2-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJIUBLSFUQBSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC=C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80437274 | |
| Record name | N,N-Bis-Boc-N-allylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80437274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115269-99-3 | |
| Record name | N,N-Bis-Boc-N-allylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80437274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 115269-99-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to N,N-Bis-Boc-N-allylamine: Structure, Properties, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Bis-Boc-N-allylamine, with the chemical formula C13H23NO4, is a valuable amine-protected building block in modern organic synthesis.[1] Its unique structure, featuring two acid-labile tert-butoxycarbonyl (Boc) protecting groups and a versatile allyl moiety, offers chemists precise control in the construction of complex molecular architectures.[2] This guide provides a comprehensive overview of the structure, chemical properties, and synthesis of this compound. It further details its critical applications, particularly in peptide synthesis and as a key intermediate in the development of active pharmaceutical ingredients (APIs).[1] Experimental protocols for its synthesis and deprotection are outlined, alongside a summary of its spectroscopic data for characterization.
Chemical Structure and Properties
This compound is characterized by a central nitrogen atom bonded to an allyl group and two tert-butoxycarbonyl (Boc) groups. The Boc groups serve as effective protecting agents for the amine functionality, preventing unwanted reactions under various conditions.[2] The allyl group provides a reactive handle for a range of chemical transformations.
Chemical Structure:
Caption: 2D Structure of this compound
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C13H23NO4 | [1] |
| Molecular Weight | 257.33 g/mol | [1] |
| Appearance | Colorless to light yellow low melting solid | [3] |
| Boiling Point | 293.6 °C | [1] |
| Density | 1.019 g/cm³ | [1] |
| Storage Temperature | Room temperature, dry | [1] |
| IUPAC Name | tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-prop-2-enylcarbamate | [2] |
| SMILES | CC(C)(C)OC(=O)N(CC=C)C(=O)OC(C)(C)C | [4] |
| InChI Key | YLJIUBLSFUQBSL-UHFFFAOYSA-N | [5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the verification of the structure and purity of this compound.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Peaks/Signals |
| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.4-1.5 ppm), the allylic CH2 protons adjacent to the nitrogen, the vinylic CH proton, and the terminal vinylic CH2 protons. |
| ¹³C NMR | Resonances for the carbonyl carbons of the Boc groups, the quaternary carbons of the tert-butyl groups, the methyl carbons of the tert-butyl groups, and the carbons of the allyl group. |
| FT-IR (cm⁻¹) | Characteristic absorption bands for C=O stretching of the carbamate groups (~1700 cm⁻¹), C-N stretching, and C=C stretching of the allyl group. |
| Mass Spectrometry (m/z) | Predicted [M+H]⁺ of 258.17000 and other adducts such as [M+Na]⁺. Common fragmentation patterns for Boc-protected amines include the loss of isobutylene (M-56) or the entire Boc group.[4][6] |
Experimental Protocols
Synthesis of this compound
A general and efficient method for the N-tert-butoxycarbonylation of amines involves the use of di-tert-butyl dicarbonate (Boc₂O).
General Procedure for Boc Protection of Allylamine:
-
To a solution of allylamine (1 equivalent) in a suitable solvent (e.g., dichloromethane or acetonitrile), add a base such as triethylamine or N,N-diisopropylethylamine (2.5 equivalents).
-
Add di-tert-butyl dicarbonate (Boc₂O) (2.2 equivalents) portion-wise to the stirred solution at room temperature.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.[7]
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | High-Purity Reagent [benchchem.com]
- 3. N-BOC-Allylamine, 98% 50 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. PubChemLite - this compound (C13H23NO4) [pubchemlite.lcsb.uni.lu]
- 5. N-BOC allylamine | C8H15NO2 | CID 86738925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. A convenient Two-Step Procedure for the Synthesis of Substituted Allylic Amines from Allylic Alcohols [organic-chemistry.org]
N,N-Bis-Boc-N-allylamine CAS number and molecular weight.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on N,N-Bis-Boc-N-allylamine, a key building block in modern organic synthesis. This document outlines its chemical properties, detailed experimental protocols for its synthesis and deprotection, and its application in multi-step synthetic workflows.
Core Compound Data
This compound, also known as di(tert-butyl) allylimidodicarbonate, is a valuable reagent for the introduction of a protected secondary amine.[1] The dual Boc (tert-butoxycarbonyl) protecting groups offer robust protection under various conditions, while the allyl group provides a versatile handle for further chemical transformations.[1]
| Property | Value | Reference |
| CAS Number | 115269-99-3 | [2] |
| Molecular Formula | C₁₃H₂₃NO₄ | [3] |
| Molecular Weight | 257.33 g/mol | [3] |
| IUPAC Name | di(tert-butyl) allylimidodicarbonate | |
| Appearance | Solid | [4] |
| Boiling Point | 293.6 °C | [3] |
| Density | 1.019 g/cm³ | [3] |
Synthesis of this compound
A common method for the synthesis of this compound involves the N-alkylation of di-tert-butyl iminodicarboxylate with allyl bromide.[5]
Experimental Protocol: Synthesis
Materials:
-
Di-tert-butyl iminodicarboxylate
-
Allyl bromide
-
Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst
-
2-Methyltetrahydrofuran (2-MeTHF)
-
50% Sodium hydroxide (NaOH) solution
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine di-tert-butyl iminodicarboxylate, allyl bromide, and a catalytic amount of tetrabutylammonium bromide in 2-methyltetrahydrofuran.[5]
-
To the stirring mixture, add a 50% aqueous solution of sodium hydroxide.[5]
-
Heat the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the di-tert-butyl iminodicarboxylate is consumed.[5]
-
After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
If necessary, the crude product can be further purified by column chromatography.
Application in a Multi-Step Synthesis Workflow
This compound is a versatile intermediate in the synthesis of more complex molecules. The following workflow illustrates its use in a hypothetical multi-step synthesis, followed by deprotection to reveal the amine functionality.
Deprotection of the N,N-Bis-Boc Group
The Boc groups of this compound can be readily removed under acidic conditions to yield the corresponding secondary amine.[1][6]
Experimental Protocol: N,N-Bis-Boc Deprotection
Materials:
-
This compound (or a derivative thereof)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
or 4M Hydrochloric acid (HCl) in 1,4-dioxane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure using Trifluoroacetic Acid (TFA):
-
Dissolve the N,N-Bis-Boc protected compound in anhydrous dichloromethane in a round-bottom flask.
-
Add trifluoroacetic acid to the solution (typically 20-50% v/v).
-
Stir the reaction mixture at room temperature. The reaction is usually complete within 30 minutes to a few hours. Monitor the progress by TLC.[7]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[8]
Procedure using HCl in Dioxane:
-
Dissolve the N,N-Bis-Boc protected compound in a minimal amount of a suitable solvent or suspend it directly in a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1 to 4 hours.[8] Monitor the reaction by TLC.
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[8] Alternatively, the solvent can be removed under reduced pressure, and the residue can be worked up as described in the TFA procedure.
Conclusion
This compound is a highly useful and versatile building block in organic synthesis. Its robust protection of the amine functionality, coupled with the reactive allyl handle, allows for a wide range of synthetic manipulations. The straightforward protocols for its synthesis and deprotection make it an invaluable tool for researchers and professionals in the field of drug development and materials science.
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. 115269-99-3 | this compound | Carbamates | Ambeed.com [ambeed.com]
- 3. This compound [myskinrecipes.com]
- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 5. Page loading... [wap.guidechem.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
The Dual Nature of N,N-Bis-Boc-N-allylamine: A Technical Guide to its Role as an Amine Protecting Group
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Strategic Application of N,N-Bis-Boc-N-allylamine in Amine Protection.
In the intricate landscape of organic synthesis, particularly in the realms of peptide chemistry and pharmaceutical development, the judicious selection of protecting groups is paramount. This whitepaper provides an in-depth technical exploration of this compound, a versatile reagent employed for the protection of primary amines. This guide will detail its synthesis, application in amine protection, and subsequent deprotection, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its effective implementation in complex synthetic strategies.
This compound, also known as di(tert-butyl) allylimidodicarbonate, features a tertiary amine core shielded by two tert-butoxycarbonyl (Boc) groups, rendering it an effective agent for the introduction of a protected secondary amine functionality.[1][2] The presence of the allyl group offers an additional site for synthetic manipulation, making it a valuable building block in multi-step syntheses.[3] This dual functionality allows for orthogonal protection strategies, where the Boc groups can be selectively removed under acidic conditions while the allyl group remains available for other transformations.[2]
Synthesis of this compound
The preparation of this compound involves the exhaustive protection of allylamine with two equivalents of a Boc-donating reagent, typically di-tert-butyl dicarbonate (Boc₂O), in the presence of a suitable base.
Experimental Protocol: Synthesis of this compound
Materials:
-
Allylamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM) or Acetonitrile (ACN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve allylamine (1.0 equivalent) in the chosen solvent (DCM or ACN).
-
Add the base (TEA or DIEA, 2.2 equivalents) to the solution.
-
Slowly add di-tert-butyl dicarbonate (Boc₂O, 2.2 equivalents) to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with the organic solvent used for the reaction.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Table 1: Synthesis of this compound - Representative Quantitative Data
| Reactant (Allylamine) | Boc₂O (equiv.) | Base (equiv.) | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| 1.0 mmol | 2.2 | TEA (2.2) | DCM | 12 h | Room Temp. | >90 | General Protocol[4] |
| 1.0 mmol | 2.2 | DIEA (2.2) | ACN | 12 h | Room Temp. | >90 | General Protocol[4] |
Protection of Primary Amines using this compound
While this compound is itself a protected amine, its primary utility lies in serving as a precursor for the introduction of a protected secondary amine. The allyl group can be cleaved under specific conditions to reveal a secondary amine bearing two Boc protecting groups. However, a more common application involves the initial synthesis of N-Boc protected amines using Boc₂O, as detailed below, which provides context for the stability and reactivity of the bis-Boc functionality.
Experimental Protocol: General Boc Protection of a Primary Amine
Materials:
-
Primary Amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Base (e.g., Triethylamine, Sodium Bicarbonate, or DMAP)
-
Solvent (e.g., Dichloromethane, THF, Acetonitrile, or Water)
-
Standard laboratory glassware
Procedure:
-
Dissolve the primary amine (1.0 equivalent) in the chosen solvent.
-
Add the base (1.0-1.5 equivalents).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 equivalents) to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40 °C) and monitor by TLC.[4]
-
Upon completion, perform an aqueous workup, typically involving extraction with an organic solvent.
-
Dry the organic layer, concentrate, and purify the N-Boc protected amine as necessary.
Table 2: Boc Protection of Various Primary Amines - Representative Quantitative Data
| Amine | Boc₂O (equiv.) | Base | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Aniline | 1.1 | NaHCO₃ | Chloroform/Water | 2 h | Reflux | 95 | [4] |
| Benzylamine | 1.1 | DMAP | Acetonitrile | 1 h | Room Temp. | 98 | [4] |
| Glycine Methyl Ester | 1.1 | NaHCO₃ | Water/THF | 4 h | Room Temp. | 92 | [4] |
Deprotection of Boc-Protected Amines
The removal of the Boc protecting group is a critical step to liberate the free amine for subsequent reactions. This is typically achieved under acidic conditions.
Experimental Protocol: Acid-Catalyzed Deprotection of a Boc-Protected Amine
Materials:
-
N-Boc protected amine
-
Acid (e.g., Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent)
-
Solvent (e.g., Dichloromethane (DCM), Dioxane, or Methanol)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution for neutralization
-
Standard laboratory glassware
Procedure using TFA in DCM:
-
Dissolve the N-Boc protected amine in DCM.
-
Add a solution of TFA in DCM (typically 20-50%) to the stirred solution.[5]
-
Monitor the reaction by TLC until the starting material is consumed (usually within 1-2 hours at room temperature).[5]
-
Remove the solvent and excess TFA under reduced pressure.
-
Neutralize the residue by dissolving it in an organic solvent and washing with saturated aqueous NaHCO₃ solution.
-
Dry the organic layer and concentrate to obtain the deprotected amine.
Procedure using HCl in Dioxane:
-
Dissolve or suspend the N-Boc protected amine in a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1 to 4 hours.[6]
-
Monitor the reaction by TLC or LC-MS.[6]
-
Upon completion, the product often precipitates as the hydrochloride salt, which can be collected by filtration and washed with a solvent like diethyl ether.[6]
Table 3: Deprotection of Boc-Protected Amines - Representative Quantitative Data
| Boc-Protected Amine | Deprotection Reagent | Solvent | Reaction Time | Temperature | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | N-Boc Aniline | 20% TFA | DCM | 1 h | Room Temp. | >95 |[5] | | N-Boc Benzylamine | 4M HCl | Dioxane | 2 h | Room Temp. | >95 |[6] | | N-Boc Glycine Methyl Ester | Neat TFA | - | 30 min | Room Temp. | >95 |[7] |
Mechanistic Insights and Visualizations
The protection and deprotection of amines using the Boc group proceed through well-established mechanisms.
Boc Protection Mechanism
The protection of a primary amine with di-tert-butyl dicarbonate involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. This is followed by the departure of a tert-butoxycarbonyl group and subsequent deprotonation to yield the N-Boc protected amine.
Caption: Boc Protection of a Primary Amine.
Acid-Catalyzed Boc Deprotection Mechanism
The deprotection of a Boc-protected amine under acidic conditions is initiated by the protonation of the carbamate oxygen. This is followed by the collapse of the protonated intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine.[6]
Caption: Acid-Catalyzed Boc Deprotection.
Experimental Workflow: Boc Protection and Deprotection Cycle
The following diagram illustrates a typical experimental workflow for the protection of a primary amine with a Boc group, followed by its deprotection.
Caption: Amine Protection-Deprotection Workflow.
References
- 1. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 2. This compound | High-Purity Reagent [benchchem.com]
- 3. This compound [myskinrecipes.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
The Allyl Group in N,N-Bis-Boc-N-allylamine: A Technical Guide to its Fundamental Reactivity
Authored for Researchers, Scientists, and Drug Development Professionals
N,N-Bis-Boc-N-allylamine is a versatile synthetic building block that offers a unique combination of functionalities: a sterically hindered, protected tertiary amine and a reactive terminal alkene. The two tert-butoxycarbonyl (Boc) groups provide robust protection for the nitrogen atom under a wide range of nucleophilic and basic conditions. This protection scheme makes the amine exceptionally stable, thereby allowing for a diverse array of chemical transformations to be performed selectively on the allyl moiety.[1][2] Concurrently, the Boc groups can be readily removed under acidic conditions, unmasking the secondary amine for subsequent functionalization.[1]
This guide provides an in-depth exploration of the fundamental reactivity of the allyl group within this molecule. It details key transformations, provides representative experimental protocols, and summarizes expected outcomes, offering a practical resource for chemists engaged in complex molecule synthesis, scaffold development, and medicinal chemistry.
Core Reactivity of the Allyl Group
The terminal double bond of the allyl group in this compound is amenable to a variety of classic alkene transformations. The bulky, electron-withdrawing nature of the adjacent bis-Boc-protected nitrogen influences the steric accessibility and electronic properties of the alkene, but does not preclude its participation in fundamental organic reactions. Key transformations include oxidation, reduction, and addition reactions.
Oxidative Transformations
The double bond can be targeted by various oxidative reagents to yield aldehydes, ketones, epoxides, or diols.
Wacker-Type Oxidation to a Ketone
The Wacker-Tsuji oxidation protocol and its modern variants provide a reliable method for converting terminal olefins into methyl ketones. For N-protected allylamines, catalyst systems have been developed that yield the ketone product with high selectivity. Research on closely related substrates, such as N-Cbz-N-Boc protected allylamine, demonstrates that substrates with two protecting groups on the nitrogen provide the corresponding ketone in excellent yields.[1] This transformation is particularly valuable for introducing a carbonyl functionality for further elaboration.
Table 1: Wacker-Type Oxidation of Protected Allylamines
| Substrate | Catalyst System | Oxidant | Solvent | Time (h) | Yield (%) | Ref |
|---|---|---|---|---|---|---|
| N-Cbz-N-Boc-allylamine | [Pd(Quinox)]Cl₂ (5 mol%) | TBHP (aq) | 1,2-DCE | 1.5 | 99 | [1] |
| N-Boc-allylamine | [Pd(Quinox)]Cl₂ (5 mol%) | TBHP (aq) | 1,2-DCE | 1.5 | 82 | [1] |
| N-Cbz-allylamine | [Pd(Quinox)]Cl₂ (5 mol%) | TBHP (aq) | 1,2-DCE | 1.5 | 89 | [1] |
Data adapted from a study on analogous protected allylamines.
Experimental Protocol: Wacker-Type Oxidation
-
To a screw-cap vial, add the this compound (1.0 equiv), the Palladium-Quinox catalyst (e.g., [Pd(Quinox)]Cl₂, 0.05 equiv), and 1,2-dichloroethane (DCE) to make a 0.2 M solution.
-
Add aqueous tert-butyl hydroperoxide (TBHP, 70 wt% in H₂O, 3.0 equiv) to the mixture.
-
Seal the vial and place it in a preheated block at 60 °C.
-
Stir the reaction for 1.5-2 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N,N-bis(tert-butoxycarbonyl)-2-oxopropan-1-amine.
Caption: General workflow for the Wacker-type oxidation.
Ozonolysis to an Aldehyde
Ozonolysis provides a direct method for cleaving the carbon-carbon double bond. Reductive workup of the resulting ozonide yields an aldehyde. For this compound, this reaction is expected to produce N,N-bis(tert-butoxycarbonyl)glycinal, a valuable intermediate for the synthesis of functionalized amino alcohols and other derivatives.
Experimental Protocol: Ozonolysis with Reductive Workup
-
Dissolve this compound (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or methanol in a three-neck flask equipped with a gas inlet tube and a drying tube.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone (O₃) gas through the solution. Monitor the reaction by TLC or the appearance of a persistent blue color, indicating an excess of ozone.
-
Once the reaction is complete, purge the solution with nitrogen or argon gas to remove excess ozone.
-
Add a reducing agent, such as dimethyl sulfide (DMS, 2.0 equiv) or triphenylphosphine (PPh₃, 1.5 equiv), to the cold solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
If necessary, purify the crude aldehyde by flash column chromatography on silica gel. Note that aldehydes can be sensitive, and purification should be performed promptly.
Dihydroxylation to a Diol
The allyl group can be converted to a vicinal diol using reagents like osmium tetroxide (OsO₄) with a co-oxidant such as N-methylmorpholine N-oxide (NMO). This reaction proceeds via a syn-addition mechanism. The resulting aminodiol is a key structural motif in various natural products and pharmaceuticals.
Experimental Protocol: Catalytic Dihydroxylation
-
Dissolve this compound (1.0 equiv) in a mixture of acetone and water (e.g., 10:1 v/v).
-
Add N-methylmorpholine N-oxide (NMO, 1.5 equiv) to the solution.
-
To the stirring mixture, add a catalytic amount of osmium tetroxide (OsO₄, 1-2 mol%), typically as a 2.5 wt% solution in tert-butanol.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC. The reaction mixture will typically turn dark brown/black.
-
Once the starting material is consumed, quench the reaction by adding a solid scavenger like sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) and stir for an additional 1-2 hours until the solution color lightens.
-
Filter the mixture through a pad of celite, washing with acetone or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Extract the aqueous residue with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude diol.
-
Purify the product by flash column chromatography on silica gel.
Epoxidation
Epoxidation of the allyl group with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields the corresponding epoxide.[3][4] This electrophilic addition creates a strained three-membered ring that is a versatile intermediate for further functionalization via nucleophilic ring-opening reactions.
Experimental Protocol: Epoxidation with m-CPBA
-
Dissolve this compound (1.0 equiv) in an inert solvent like dichloromethane (DCM) in a round-bottom flask.
-
Add a buffer, such as solid sodium bicarbonate (NaHCO₃, 2.0 equiv), to neutralize the meta-chlorobenzoic acid byproduct.
-
Cool the mixture to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.2-1.5 equiv) portion-wise to the stirring suspension.
-
Allow the reaction to stir at 0 °C and then warm to room temperature over several hours (2-12 h), monitoring progress by TLC.
-
Upon completion, filter the mixture to remove the solids.
-
Wash the filtrate sequentially with 10% aqueous Na₂SO₃ solution, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude epoxide.
-
Purify by flash column chromatography if necessary.
Caption: Key oxidative transformations of the allyl group.
Reduction and Addition Reactions
The allyl double bond can also undergo reduction to the corresponding saturated propyl group or participate in addition reactions to install new functionalities.
Catalytic Hydrogenation
The alkene can be selectively reduced to an alkane without affecting the Boc protecting groups. Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard and highly efficient method for this transformation. This reaction demonstrates the orthogonal stability of the Boc group to hydrogenation conditions, which readily cleave other protecting groups like benzyl (Bn) or carboxybenzyl (Cbz).[5]
Experimental Protocol: Catalytic Hydrogenation
-
Dissolve this compound (1.0 equiv) in a solvent such as ethanol, methanol, or ethyl acetate.
-
Carefully add palladium on carbon (Pd/C, 5-10 wt% catalyst loading) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the reaction flask and backfill with hydrogen gas (H₂), typically using a balloon or a Parr hydrogenator apparatus.
-
Stir the reaction vigorously under a hydrogen atmosphere (1 atm to 50 psi) at room temperature.
-
Monitor the reaction by TLC or GC-MS until the starting material is fully consumed (typically 2-16 hours).
-
Carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst, washing the pad with the reaction solvent. Caution: The Pd/C catalyst can be pyrophoric; do not allow the filter cake to dry completely in air.
-
Concentrate the filtrate under reduced pressure to yield the product, N,N-Bis-Boc-N-propylamine, which is often pure enough for subsequent steps without further purification.
Hydroboration-Oxidation to an Alcohol
Hydroboration-oxidation is a two-step process that converts the terminal alkene into a primary alcohol with anti-Markovnikov regioselectivity.[6][7] The borane reagent (e.g., BH₃·THF or 9-BBN) first adds across the double bond, placing the boron atom at the sterically less hindered terminal carbon. Subsequent oxidation with alkaline hydrogen peroxide replaces the carbon-boron bond with a carbon-hydroxyl bond. The fully protected nitrogen in this compound prevents potential side reactions that can occur with the N-H bonds of primary or secondary allylic amines.
Experimental Protocol: Hydroboration-Oxidation
-
Hydroboration Step:
-
To a dry, inert-atmosphere flask, add this compound (1.0 equiv) and dissolve in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of borane-THF complex (BH₃·THF, 1.0 M in THF, approx. 1.1-1.3 equiv) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
-
Oxidation Step:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add aqueous sodium hydroxide solution (e.g., 3M NaOH), followed by the dropwise addition of hydrogen peroxide (H₂O₂, 30% aqueous solution). Caution: This addition can be exothermic.
-
Stir the biphasic mixture vigorously at room temperature for several hours or until the oxidation is complete (as monitored by TLC).
-
Separate the organic and aqueous layers. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol product by flash column chromatography.
-
Carbon-Carbon Bond Forming Reactions
The terminal alkene is also a handle for more complex carbon-carbon bond-forming reactions, most notably olefin metathesis.
Cross-Metathesis
Cross-metathesis with a partner olefin, catalyzed by a ruthenium complex such as a Grubbs or Hoveyda-Grubbs catalyst, can be used to synthesize more complex alkenes.[8][9] While nitrogen-containing compounds can sometimes inhibit catalyst activity, the sterically hindered and electronically deactivated nature of the bis-Boc amine may mitigate this issue, allowing for productive coupling.[2][10] This reaction is a powerful tool for late-stage functionalization and building molecular complexity.
Table 2: Representative Transformations of the Allyl Group
| Reaction Type | Reagents | Expected Product | Key Features |
|---|---|---|---|
| Hydrogenation | H₂, Pd/C | N,N-Bis-Boc-N-propylamine | Selective reduction; Boc groups stable.[5] |
| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | N,N-Bis-Boc-3-hydroxypropylamine | Anti-Markovnikov alcohol formation.[6] |
| Dihydroxylation | OsO₄ (cat.), NMO | N,N-Bis-Boc-2,3-dihydroxypropylamine | Syn-diol formation. |
| Ozonolysis | 1. O₃; 2. DMS | N,N-Bis-Boc-glycinal | C=C bond cleavage to an aldehyde. |
| Epoxidation | m-CPBA | N,N-Bis-Boc-(oxiran-2-ylmethyl)amine | Forms reactive epoxide intermediate.[3] |
| Cross-Metathesis | Partner Olefin, Grubbs Catalyst | Substituted Alkene | C=C bond formation; requires catalyst optimization.[8] |
Conclusion
This compound serves as an exemplary molecule where the reactivity of an allyl group can be harnessed while the core amine functionality remains securely masked. The orthogonality of the acid-labile Boc groups and the versatile allyl group allows for a sequential and controlled synthetic strategy. The allyl moiety can be predictably transformed into an alcohol, diol, epoxide, aldehyde, ketone, or a simple propyl chain, or it can be used as a linchpin for constructing more elaborate carbon skeletons via metathesis. This predictable and versatile reactivity profile cements its role as an indispensable tool for medicinal chemists and synthetic researchers in the pursuit of complex molecular architectures.
References
- 1. Catalyst-Controlled Wacker-Type Oxidation of Protected Allylic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | High-Purity Reagent [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Cross Metathesis [organic-chemistry.org]
- 9. React App [pmc.umicore.com]
- 10. BJOC - Beyond catalyst deactivation: cross-metathesis involving olefins containing N-heteroaromatics [beilstein-journals.org]
N,N-Bis-Boc-N-allylamine: A Comprehensive Technical Guide to Synthesis and Applications
For Researchers, Scientists, and Drug Development Professionals
N,N-Bis-Boc-N-allylamine, also known as di-tert-butyl allylimidodicarbonate, has emerged as a pivotal building block in modern organic synthesis. Its unique trifunctional nature, featuring a nucleophilic nitrogen shielded by two bulky tert-butoxycarbonyl (Boc) protecting groups and a reactive allyl moiety, offers a versatile platform for the construction of complex molecular architectures. This technical guide provides an in-depth overview of the synthesis of this compound and its key applications in pharmaceutical and chemical research, supported by detailed experimental protocols and quantitative data.
Synthesis of this compound
The synthesis of this compound is achieved through the exhaustive Boc-protection of allylamine. While various methods for N-Boc protection of amines are known, the di-tert-butylation of the relatively unhindered primary amine of allylamine requires specific conditions to ensure high yields. The most common and effective method involves the use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base.
General Experimental Protocol:
A solution of allylamine in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), is treated with an excess of di-tert-butyl dicarbonate. A base, typically a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is added to scavenge the acidic byproducts. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). The workup involves washing the organic layer with aqueous solutions to remove the base and byproducts, followed by drying and concentration under reduced pressure. The crude product is then purified by column chromatography to afford pure this compound.
| Parameter | Condition | Typical Yield |
| Allylamine | 1 equivalent | \multirow{4}{*}{>85%} |
| (Boc)₂O | 2.2 - 2.5 equivalents | |
| Base (e.g., TEA) | 2.5 - 3.0 equivalents | |
| Solvent | Dichloromethane (DCM) | |
| Temperature | Room Temperature | |
| Reaction Time | 12 - 24 hours | |
| Purification | Silica Gel Column Chromatography |
dot graph Synthesis_of_NN_Bis_Boc_N_allylamine { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4", penwidth=2];
Allylamine [label="Allylamine"]; Boc2O [label="Di-tert-butyl dicarbonate\n((Boc)₂O)"]; Base [label="Base (e.g., TEA)"]; Solvent [label="Solvent (DCM)"]; Reaction [label="Reaction Mixture", shape=ellipse, fillcolor="#FFFFFF", style=solid, bordercolor="#4285F4"]; Workup [label="Aqueous Workup"]; Purification [label="Column Chromatography"]; Product [label="this compound", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
Allylamine -> Reaction; Boc2O -> Reaction; Base -> Reaction; Solvent -> Reaction; Reaction -> Workup [label="Stirring at RT"]; Workup -> Purification; Purification -> Product; } dot Caption: Synthesis of this compound.
Core Applications in Organic Synthesis
The synthetic utility of this compound stems from the orthogonal reactivity of its protected amine and its allyl group. The Boc groups provide robust protection under a variety of conditions and can be readily removed with acid, while the allyl group can participate in a range of transition metal-catalyzed reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The allyl group of this compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
The Heck reaction of this compound with aryl or vinyl halides (or triflates) provides a direct route to substituted allylic amines, which are valuable precursors for pharmaceuticals and agrochemicals.
Experimental Protocol for Heck Reaction:
To a solution of this compound and an aryl halide in a suitable solvent (e.g., DMF, NMP, or toluene), a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a phosphine ligand (e.g., PPh₃, P(o-tol)₃), and a base (e.g., K₂CO₃, NaOAc) are added. The mixture is heated under an inert atmosphere until the starting materials are consumed. After cooling, the reaction is worked up and the product is purified by chromatography.
| Parameter | Condition | Typical Yield |
| This compound | 1.2 equivalents | \multirow{6}{*}{60-90%} |
| Aryl Halide | 1.0 equivalent | |
| Palladium Catalyst | 1-5 mol% | |
| Ligand | 2-10 mol% | |
| Base | 2.0 equivalents | |
| Solvent | DMF or Toluene | |
| Temperature | 80-120 °C | |
| Reaction Time | 8 - 16 hours |
dot graph Heck_Reaction_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#EA4335", penwidth=2];
Substrates [label="this compound\n+ Aryl Halide"]; Reagents [label="Pd Catalyst\n+ Ligand\n+ Base"]; Solvent [label="Solvent (DMF)"]; Reaction [label="Heck Reaction", shape=ellipse, fillcolor="#FFFFFF", style=solid, bordercolor="#EA4335"]; Workup [label="Cooling & Workup"]; Purification [label="Chromatography"]; Product [label="Substituted Allylic Amine", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
Substrates -> Reaction; Reagents -> Reaction; Solvent -> Reaction; Reaction -> Workup [label="Heating"]; Workup -> Purification; Purification -> Product; } dot Caption: General workflow for the Heck reaction.
Ruthenium-Catalyzed Metathesis Reactions
The terminal alkene of the allyl group in this compound can participate in various ruthenium-catalyzed olefin metathesis reactions, such as cross-metathesis and ring-closing metathesis (RCM).
Cross-metathesis with other olefins allows for the introduction of diverse functionalities, leading to the synthesis of more complex allylic amine derivatives.
Experimental Protocol for Cross-Metathesis:
This compound and a partner olefin are dissolved in a degassed solvent (typically DCM). A ruthenium catalyst, such as Grubbs' first or second-generation catalyst, is added, and the reaction is stirred at room temperature or with gentle heating. The reaction progress is monitored by TLC or GC-MS. Upon completion, the solvent is removed, and the product is purified by column chromatography.
| Parameter | Condition | Typical Yield |
| This compound | 1.0 equivalent | \multirow{4}{*}{50-80%} |
| Partner Olefin | 1.0 - 1.5 equivalents | |
| Ruthenium Catalyst | 1-5 mol% | |
| Solvent | Dichloromethane (DCM) | |
| Temperature | Room Temperature to 40 °C | |
| Reaction Time | 2 - 12 hours |
Aza-Baylis-Hillman Reaction
After deprotection of one or both Boc groups, the resulting allylamine can be used to form imines, which are key components in the aza-Baylis-Hillman reaction. This reaction provides access to highly functionalized allylic amines.
Deprotection of Boc Groups:
The Boc groups can be selectively removed under acidic conditions, most commonly using trifluoroacetic acid (TFA) in DCM or HCl in an organic solvent. The extent of deprotection (mono- or di-deprotection) can often be controlled by the reaction conditions.
Experimental Protocol for Aza-Baylis-Hillman Reaction:
An imine, generated from the deprotected allylamine and an aldehyde, is reacted with an activated alkene (e.g., an acrylate or vinyl ketone) in the presence of a nucleophilic catalyst, such as a tertiary amine (e.g., DABCO) or a phosphine. The reaction is typically carried out in a polar aprotic solvent.
dot graph Aza_Baylis_Hillman_Pathway { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#34A853", penwidth=2];
Start [label="this compound"]; Deprotection [label="Boc Deprotection\n(Acidic Conditions)"]; Allylamine [label="Allylamine Derivative"]; Imine_Formation [label="Imine Formation\n(+ Aldehyde)"]; Imine [label="Imine Intermediate"]; ABH_Reaction [label="Aza-Baylis-Hillman\nReaction\n(+ Activated Alkene,\nCatalyst)"]; Product [label="Functionalized\nAllylic Amine", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
Start -> Deprotection; Deprotection -> Allylamine; Allylamine -> Imine_Formation; Imine_Formation -> Imine; Imine -> ABH_Reaction; ABH_Reaction -> Product; } dot Caption: Pathway to Aza-Baylis-Hillman adducts.
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis. Its straightforward preparation and the distinct reactivity of its protected amine and allyl functionalities provide chemists with a powerful tool for the synthesis of a wide array of complex molecules. The applications highlighted in this guide, particularly in palladium- and ruthenium-catalyzed reactions, underscore its importance in modern drug discovery and materials science. The detailed protocols provided herein serve as a practical resource for researchers looking to incorporate this versatile building block into their synthetic strategies.
Physical properties including boiling point and density of N,N-Bis-Boc-N-allylamine.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the known physical properties of N,N-Bis-Boc-N-allylamine, a key intermediate in organic synthesis. The document outlines its boiling point and density, supported by standardized experimental protocols for their determination.
Core Physical Properties
This compound, also known by its IUPAC name tert-butyl N-(tert-butoxycarbonyl)-N-(prop-2-en-1-yl)carbamate, is a protected form of allylamine commonly utilized in the synthesis of complex organic molecules, including pharmaceuticals. Its physical characteristics are crucial for handling, reaction setup, and purification processes.
Data Presentation
The key physical properties of this compound are summarized in the table below.
| Physical Property | Value | Units |
| Boiling Point | 293.6[1] | °C |
| Density | 1.019[1] | g/cm³ |
| Molecular Formula | C₁₃H₂₃NO₄ | - |
| Molecular Weight | 257.33 | g/mol |
| CAS Number | 115269-99-3 | - |
Experimental Protocols
While specific experimental data for the determination of the physical properties of this compound are not extensively published, the following are detailed, standardized methodologies that are broadly applicable for such liquid organic compounds. These protocols are based on established laboratory techniques and OECD guidelines for the testing of chemicals.
Determination of Boiling Point (Capillary Method - Siwoloboff Method)
This method is a common and reliable technique for determining the boiling point of a small quantity of a liquid.
Apparatus:
-
Thiele tube or similar heating bath (e.g., oil bath)
-
Thermometer (calibrated)
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Sample of this compound
Procedure:
-
A small amount of the liquid this compound is placed into the fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.
-
The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.
-
The entire assembly is then immersed in a heating bath (Thiele tube).
-
The heating bath is gently and uniformly heated.
-
As the temperature rises, the air trapped in the capillary tube will expand and slowly bubble out.
-
The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted. This indicates that the vapor pressure of the liquid is equal to the atmospheric pressure.
-
The heat source is removed, and the bath is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Determination of Density (Pycnometer Method)
The pycnometer method is a precise technique for determining the density of a liquid by measuring a specific volume of it.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance (accurate to ±0.1 mg)
-
Constant temperature bath
-
Sample of this compound
-
Reference liquid with known density (e.g., deionized water)
Procedure:
-
The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance (m₁).
-
The pycnometer is filled with the reference liquid (deionized water) and placed in a constant temperature bath until it reaches thermal equilibrium (e.g., 20°C). The volume is adjusted, the pycnometer is dried on the outside, and its mass is determined (m₂).
-
The pycnometer is emptied, cleaned, and thoroughly dried.
-
The pycnometer is then filled with this compound, and the same procedure of thermal equilibration and mass determination is followed (m₃).
-
The density of the this compound is calculated using the following formula:
ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water
where:
-
ρ_sample is the density of this compound
-
m₁ is the mass of the empty pycnometer
-
m₂ is the mass of the pycnometer filled with water
-
m₃ is the mass of the pycnometer filled with the sample
-
ρ_water is the known density of water at the experimental temperature.
-
Workflow Visualization
The logical flow for the experimental determination of the physical properties of this compound is depicted in the following diagram.
Caption: Workflow for determining the boiling point and density of this compound.
References
Solubility characteristics of N,N-Bis-Boc-N-allylamine in common organic solvents.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of N,N-Bis-Boc-N-allylamine, a key building block in advanced organic synthesis and medicinal chemistry. Due to the limited availability of direct quantitative solubility data in public literature, this document focuses on a predictive assessment based on its structural components and provides a detailed experimental protocol for its empirical determination.
Predicted Solubility Profile
This compound is a tertiary amine protected by two bulky, nonpolar tert-butoxycarbonyl (Boc) groups, and it also contains a reactive allyl moiety.[1] The solubility of this compound is primarily dictated by the lipophilic nature of the two Boc groups and the overall hydrocarbon structure. The presence of polar carbonyl groups in the Boc moieties may contribute to some solubility in polar a-protic solvents.
Based on the analysis of its structural components, the predicted solubility of this compound in common organic solvents is summarized below. It is anticipated to exhibit good solubility in a range of non-polar and polar a-protic organic solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | The overall organic and non-polar character of the molecule suggests good solubility in these common solvents. |
| Polar Aprotic Solvents | Tetrahydrofuran (THF), Ethyl Acetate, Acetone | High to Moderate | These solvents are expected to effectively solvate the molecule. THF is a common solvent used in reactions involving Boc-protected amines. |
| Ethers | Diethyl Ether | Moderate | Expected to be a suitable solvent, though potentially less effective than chlorinated or other polar a-protic solvents. |
| Hydrocarbons | Hexanes, Toluene | Moderate to Low | The bulky, non-polar Boc groups should allow for some solubility in hydrocarbons, though the polarity of the carbamate groups may limit high solubility.[2] |
| Polar Protic Solvents | Methanol, Ethanol | Low | The lack of significant hydrogen bond donating or accepting capabilities, coupled with the large non-polar structure, will likely limit solubility in protic solvents.[3] |
| Aqueous Solvents | Water | Insoluble | As a non-polar organic molecule, it is expected to be insoluble in water. |
Experimental Protocol for Solubility Determination
For applications requiring precise solubility data, it is imperative to perform experimental verification. The following is a standardized protocol for determining the solubility of a solid organic compound like this compound in various organic solvents.
Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature (e.g., 25 °C).
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., Dichloromethane, THF, Ethyl Acetate, Hexanes, Methanol)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or agitator
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or MS)
Methodology:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in a solvent in which it is freely soluble (e.g., Dichloromethane) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a set of standard solutions of varying concentrations. These will be used to generate a calibration curve.
-
-
Sample Preparation for Solubility Measurement:
-
Add an excess amount of solid this compound to a series of labeled vials. The amount should be more than what is expected to dissolve to ensure a saturated solution is formed.
-
Add a precise, known volume of each test solvent to the corresponding vials.
-
-
Equilibration:
-
Securely cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the undissolved solid and the dissolved compound is reached.
-
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker.
-
Centrifuge the vials at a high speed to pellet the undissolved solid at the bottom of the vials, leaving a clear supernatant.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant from each vial, ensuring no solid particles are disturbed.
-
Dilute the supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted supernatant using a validated HPLC or GC method to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of this compound in the diluted samples.
-
Calculate the original concentration in the undiluted supernatant by applying the dilution factor. This value represents the saturation solubility of the compound in the test solvent at the specified temperature, typically expressed in mg/mL or mol/L.
-
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Caption: Workflow for Experimental Solubility Determination.
References
Introduction to N,N-Bis-Boc-N-allylamine as a building block in organic chemistry.
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of contemporary organic chemistry, the strategic use of protecting groups and functionalized building blocks is paramount for the efficient and selective synthesis of complex molecules. Among these, N,N-Bis-Boc-N-allylamine has emerged as a highly versatile and valuable reagent. This compound uniquely combines the robust protection of a nitrogen atom by two tert-butoxycarbonyl (Boc) groups with the synthetic flexibility of a terminal allyl moiety. This dual functionality allows for a wide range of chemical transformations, making it an indispensable tool in peptide synthesis, medicinal chemistry, and the development of novel organic materials.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its synthesis, key reactions, and detailed experimental protocols to facilitate its application in research and development.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 115269-99-3 | [4] |
| Molecular Formula | C₁₃H₂₃NO₄ | [3] |
| Molecular Weight | 257.33 g/mol | [3] |
| Boiling Point | 293.6 °C | [3] |
| Density | 1.019 g/cm³ | [3] |
| Appearance | Colorless to light yellow low melting solid or oil | General Knowledge |
| Purity | ≥97% | [3] |
| Storage | Room temperature, in a dry place | [3] |
Synthesis of this compound
General Experimental Protocol: Double N-Boc Protection of Allylamine
Materials:
-
Allylamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP) (catalytic)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve allylamine (1.0 equivalent) in the chosen anhydrous solvent.
-
Add triethylamine (2.2-3.0 equivalents) or a catalytic amount of DMAP.
-
Add di-tert-butyl dicarbonate (2.2-2.5 equivalents) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Key Reactions and Applications
The synthetic utility of this compound stems from the distinct reactivity of its two key functional groups: the acid-labile Boc protecting groups and the versatile allyl group.
Deprotection of the Boc Groups
The Boc groups can be readily removed under acidic conditions to furnish the corresponding primary or secondary amine, depending on the subsequent reaction. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and highly effective method for this transformation.[6][7]
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or a basic ion-exchange resin
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM (0.1-0.5 M concentration) in a round-bottom flask.[6]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (typically 20-50% v/v in DCM).[6]
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 4 hours, monitoring by TLC or LC-MS until the starting material is consumed.[6]
-
Upon completion, carefully neutralize the reaction mixture by adding saturated aqueous NaHCO₃ solution until effervescence ceases, or use a basic ion-exchange resin for a non-aqueous workup.[3]
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected allylamine.
Reactions of the Allyl Group
The allyl group serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Heck reaction, and ring-closing metathesis (RCM).[2][3]
The Heck reaction allows for the arylation or vinylation of the allyl group, providing access to substituted cinnamylamine derivatives after deprotection.
Materials:
-
This compound
-
Aryl or vinyl halide (e.g., iodide or bromide)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Phosphine ligand (e.g., PPh₃, XPhos)
-
Base (e.g., K₂CO₃, Et₃N)
-
Anhydrous solvent (e.g., DMF, Toluene)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the palladium catalyst, ligand, and base.
-
Add the anhydrous solvent, followed by the aryl or vinyl halide and this compound.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
When appropriately functionalized with another double bond, derivatives of this compound can undergo RCM to form nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals.[7][8][9]
Materials:
-
N,N-Bis-Boc-diallylic substrate
-
Grubbs' catalyst (1st, 2nd, or 3rd generation)
-
Anhydrous and degassed solvent (e.g., DCM, Toluene)
Procedure:
-
Dissolve the diallylic substrate in the anhydrous, degassed solvent in a flask under an inert atmosphere.
-
Add the Grubbs' catalyst (typically 1-5 mol%).
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.
-
Concentrate the reaction mixture and purify the product by column chromatography.
Quantitative Data Summary
The following tables summarize typical quantitative data for the key reactions discussed. It is important to note that optimal conditions can vary depending on the specific substrate.
Table 1: N-Boc Protection of Primary Amines
| Amine Substrate | (Boc)₂O (eq.) | Base (eq.) | Solvent | Time | Yield (%) | Reference |
| General Primary Amine | 1.1 - 1.5 | 1.0 - 1.5 | DCM/THF/ACN | 1 - 12 h | 85 - 99 | [5][10] |
| Aniline | 1.0 | 0.15 (cat.) | DCM | 3 min | 95 | [11] |
Table 2: TFA-Mediated Deprotection of N-Boc Amines
| Substrate | TFA Conc. (v/v in DCM) | Temperature | Time | Yield (%) | Reference |
| General N-Boc Amine | 20 - 50% | 0 °C to RT | 0.5 - 4 h | >90 | [6][7] |
| N-Boc Amine in Water | N/A (neat water) | 90 - 100 °C | <15 min | 90 - 97 | [12] |
Table 3: Heck Reaction with Allylic Substrates
| Aryl Halide | Olefin | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aryl Bromide | Allylic Alcohol | Pd(OAc)₂ (1) | NaOAc (2) | DMF | 90 | 6 | 50 - 90 | General Knowledge |
| Aryl Bromide | Styrene | Pd(OAc)₂ (1) | K₂CO₃ (2) | H₂O/DMF | 80 | 4 | ~85 | [13] |
Table 4: Ring-Closing Metathesis
| Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Diethyl diallylmalonate | Grubbs' II (0.05) | DCM | RT | 1 | High | [14] |
| Chiral Allylamines | Grubbs' Catalyst | DCM | RT - 40 | 2 - 24 | 60 - 95 | [7] |
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its unique combination of a robustly protected nitrogen atom and a reactive allyl group allows for a diverse array of synthetic transformations. The straightforward protocols for its synthesis and subsequent reactions, such as deprotection, Heck coupling, and ring-closing metathesis, make it an accessible and valuable tool for the construction of complex molecules, including pharmaceuticals and novel materials. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers and scientists in the field of organic and medicinal chemistry, facilitating the innovative application of this important synthetic building block.
References
- 1. Boc Deprotection - TFA [commonorganicchemistry.com]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 10. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. WO1987000831A1 - Preparation of an allyl amine and quaternary diallyl ammonium compounds therefrom - Google Patents [patents.google.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Methodological & Application
Application Note and Protocol for the Synthesis of N,N-Bis-Boc-N-allylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of N,N-Bis-Boc-N-allylamine from allylamine. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability in various conditions and ease of removal under mild acidic conditions.[1] The double Boc protection of primary amines yields N,N-bis(tert-butoxycarbonyl) derivatives, which are valuable intermediates in the synthesis of complex molecules.[2][3][4]
Reaction Principle
The synthesis of this compound involves the reaction of allylamine with an excess of di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic amount of 4-(dimethylaminopyridine) (DMAP). DMAP acts as a nucleophilic catalyst, accelerating the reaction.[5][6] The reaction proceeds in two steps: the initial formation of the mono-Boc protected allylamine, followed by the second Boc protection to yield the desired this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Allylamine | Reagent | Sigma-Aldrich |
| Di-tert-butyl dicarbonate (Boc₂O) | Reagent | Sigma-Aldrich |
| 4-(Dimethylaminopyridine) (DMAP) | Reagent | Sigma-Aldrich |
| Tetrahydrofuran (THF), anhydrous | Reagent | Sigma-Aldrich |
| Ethyl acetate (EtOAc) | ACS grade | Fisher Scientific |
| Hexanes | ACS grade | Fisher Scientific |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | ||
| Brine (saturated aqueous NaCl) | ||
| Anhydrous magnesium sulfate (MgSO₄) | ||
| Round-bottom flask | ||
| Magnetic stirrer and stir bar | ||
| Separatory funnel | ||
| Rotary evaporator | ||
| Silica gel for column chromatography | 60 Å, 230-400 mesh |
Experimental Protocol
A detailed, step-by-step procedure for the synthesis of this compound is provided below.
Reaction Setup
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add allylamine (1.0 g, 17.5 mmol, 1.0 equiv.).
-
Dissolve the allylamine in 20 mL of anhydrous tetrahydrofuran (THF).
-
Add 4-(dimethylaminopyridine) (DMAP) (214 mg, 1.75 mmol, 0.1 equiv.) to the solution.
-
In a separate beaker, dissolve di-tert-butyl dicarbonate (Boc₂O) (8.4 g, 38.5 mmol, 2.2 equiv.) in 20 mL of anhydrous THF.
Reaction Execution
-
Slowly add the Boc₂O solution to the stirred allylamine solution at room temperature over a period of 15 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
Work-up Procedure
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.
-
Dissolve the residue in 50 mL of ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification
-
Purify the crude product by flash column chromatography on silica gel.
-
Use a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) as the eluent to isolate the pure this compound.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final product as a colorless oil.
Characterization Data
| Property | Value |
| Molecular Formula | C₁₃H₂₃NO₄ |
| Molecular Weight | 257.33 g/mol |
| Appearance | Colorless oil |
| Purity (typical) | >95% |
| Yield (typical) | 80-90% |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Signaling Pathway of Catalysis
The catalytic role of DMAP in the Boc protection of amines involves the formation of a more reactive acylating agent.
Caption: Catalytic cycle of DMAP in the Boc protection reaction.
References
- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 2. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 6. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
Standard procedure for Boc protection of primary amines using N,N-Bis-Boc-N-allylamine.
Introduction
The protection of primary amines is a fundamental and critical step in multi-step organic synthesis, particularly within the realms of pharmaceutical and drug development. The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions. This document provides a detailed overview of the standard procedures for the Boc protection of primary amines.
While various reagents can be employed for this transformation, the most common and well-established method utilizes di-tert-butyl dicarbonate (Boc₂O). This document will focus on the standard protocol using Boc₂O. An alternative reagent, N,N-Bis-Boc-N-allylamine, is a commercially available compound that serves as a protective agent for amines, particularly in peptide synthesis.[1][2] However, its primary role in synthesis is often as a synthon for the introduction of a secondary amine functional group, leveraging the reactivity of the allyl moiety.[3] Current literature does not extensively support its use as a standard reagent for the simple Boc protection of primary amines via direct Boc group transfer. Therefore, the protocols detailed below will center on the industry-standard reagent, di-tert-butyl dicarbonate.
Reaction Mechanism
The N-Boc protection of a primary amine with di-tert-butyl dicarbonate proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the departure of a tert-butyl carbonate leaving group, which then decomposes into the stable byproducts carbon dioxide and tert-butanol.[1] The formation of these gaseous and liquid byproducts helps to drive the reaction to completion. While the reaction can proceed without a base, the addition of a mild base is common practice to deprotonate the amine and accelerate the reaction.[1]
Experimental Workflow
The general workflow for the Boc protection of a primary amine using di-tert-butyl dicarbonate is depicted below.
Caption: General experimental workflow for the Boc protection of primary amines.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the Boc protection of various primary amines using di-tert-butyl dicarbonate.
| Amine Substrate | (Boc)₂O (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | 1.1 | NaHCO₃ (2.0) | Dioxane/H₂O | Room Temp. | 12 | 98 |
| Benzylamine | 1.1 | - | CH₂Cl₂ | Room Temp. | 2 | 95 |
| Glycine methyl ester | 1.2 | Et₃N (1.5) | CH₂Cl₂ | 0 to Room Temp. | 3 | 96 |
| 4-Fluoroaniline | 1.05 | - | THF | Room Temp. | 12 | 94 |
| Cyclohexylamine | 1.1 | NaOH (1.1) | H₂O/Dioxane | Room Temp. | 4 | 97 |
Experimental Protocols
Materials
-
Primary amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dioxane)
-
Base (e.g., Triethylamine (Et₃N), Sodium bicarbonate (NaHCO₃), Sodium hydroxide (NaOH))
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
1 M Hydrochloric acid (HCl) (for work-up)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for work-up)
Standard Protocol for Boc Protection of a Primary Amine
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 equiv.). Dissolve the amine in a suitable anhydrous solvent (e.g., DCM or THF) to a concentration of 0.1-0.5 M.
-
Addition of Base (Optional but Recommended): Add a base (1.1-1.5 equiv., e.g., triethylamine). Stir the solution for 5-10 minutes at room temperature.
-
Addition of (Boc)₂O: Add di-tert-butyl dicarbonate (1.1-1.2 equiv.) to the stirred solution. The (Boc)₂O can be added as a solid in one portion or as a solution in the reaction solvent.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed. Reaction times can vary from 1 to 24 hours depending on the reactivity of the amine.
-
Work-up:
-
Upon completion, quench the reaction with water or saturated aqueous NaHCO₃ solution.
-
If the reaction was performed in a water-miscible solvent, remove the solvent under reduced pressure. Redissolve the residue in a water-immiscible organic solvent such as ethyl acetate or DCM.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (if a tertiary amine base like triethylamine was used), saturated aqueous NaHCO₃, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-Boc protected amine.
-
Purification: If necessary, the crude product can be purified by column chromatography on silica gel.
Logical Relationship Diagram: Reagent Selection
The choice of reagents and conditions for Boc protection is guided by the properties of the starting amine.
Caption: Logical relationships in selecting conditions for Boc protection.
The Boc protection of primary amines using di-tert-butyl dicarbonate is a robust, efficient, and versatile method that is fundamental to modern organic synthesis. The protocols provided herein offer a standardized approach that can be adapted to a wide array of primary amine substrates. By following these procedures, researchers can reliably protect primary amines in high yields, enabling the advancement of their synthetic campaigns in drug discovery and development.
References
Applications of N,N-Bis-Boc-N-allylamine in Multi-Step Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of peptide synthesis and drug discovery, the incorporation of modified amino acids is a critical strategy for enhancing the therapeutic properties of peptides, such as increased stability, constrained conformations, and novel functionalities. N,N-Bis-Boc-N-allylamine serves as a valuable synthetic building block for introducing an N-allyl group into the peptide backbone. The dual protection of the nitrogen with two tert-butoxycarbonyl (Boc) groups allows for its application within standard Boc-based solid-phase peptide synthesis (SPPS), while the allyl group provides an orthogonal handle for post-synthetic modifications.[1] This document provides detailed application notes and experimental protocols for the use of this compound in multi-step peptide synthesis.
The core advantage of this reagent lies in its orthogonal protection scheme. The Boc groups are labile to moderately strong acids like trifluoroacetic acid (TFA), allowing for the stepwise elongation of the peptide chain.[2][3] The allyl group, on the other hand, is stable to these acidic conditions but can be selectively removed using palladium(0) catalysts, enabling site-specific modification of the peptide while it is still on the solid support.[4]
Key Applications
-
Introduction of N-allyl Glycine Moiety: this compound can be used to incorporate an N-allyl glycine residue into a peptide sequence, which can be a key component in the synthesis of peptidomimetics and constrained peptides.
-
Backbone Modification: The secondary amine generated after deprotection of the allyl group can be further functionalized to introduce diverse chemical moieties, altering the peptide's biological activity and pharmacokinetic profile.
-
Peptide Cyclization: The N-allyl group can participate in ring-closing metathesis reactions to create cyclic peptides with constrained conformations, often leading to increased receptor affinity and stability.
-
Synthesis of Peptoids: While not a direct application in traditional peptide synthesis, the principles of incorporating N-substituted glycine-like monomers are central to the synthesis of peptoids, a class of peptide mimics with high proteolytic resistance.[5][6]
Data Presentation: Representative Yields in Multi-Step Synthesis
The following table summarizes representative yields for the key steps involved in the incorporation of an N-allyl glycine moiety using this compound, followed by orthogonal deprotection. These values are based on typical efficiencies reported in Boc-SPPS and palladium-catalyzed deallylations.
| Step | Description | Coupling/Deprotection Reagents | Representative Yield (%) | Reference(s) |
| 1 | Coupling of this compound | HBTU/DIEA in DMF | >95 | [1][3] |
| 2 | N-terminal Boc Deprotection | 50% TFA in DCM | >99 | [2][3] |
| 3 | Subsequent Amino Acid Coupling | HBTU/DIEA in DMF | >95 | [3] |
| 4 | On-Resin Allyl Deprotection | Pd(PPh₃)₄, Phenylsilane in DCM | 80-95 | [4] |
| 5 | Final Cleavage from Resin | HF/Anisole | 70-90 | [7] |
Experimental Protocols
Protocol 1: Incorporation of N-Allyl-Glycine into a Peptide Sequence via Boc-SPPS
This protocol describes the manual solid-phase synthesis of a peptide containing an N-allyl-glycine residue using this compound on a resin pre-loaded with the first amino acid.
Materials:
-
Pre-loaded Merrifield or MBHA resin
-
This compound
-
Boc-protected amino acids
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine (for Fmoc chemistry comparison, not used in this Boc protocol)
-
Solid-phase peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the pre-loaded resin in DCM in a reaction vessel for 30-60 minutes with gentle agitation.[3] Drain the solvent.
-
Boc Deprotection:
-
Neutralization:
-
Add a solution of 10% DIEA in DMF to the resin and agitate for 5 minutes.[2]
-
Drain and repeat the neutralization step.
-
Wash the resin thoroughly with DMF (5x).
-
-
Coupling of this compound:
-
In a separate vessel, pre-activate this compound (2-4 equivalents relative to resin loading) with HBTU (0.95 equivalents to the amino acid) and HOBt (1 equivalent) in DMF for 5-10 minutes. Add DIEA (2 equivalents to the amino acid).[1]
-
Add the activated this compound solution to the neutralized resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Chain Elongation: Repeat steps 2, 3, and 5 for the subsequent Boc-protected amino acids, and use a standard coupling protocol (e.g., with HBTU/DIEA) in step 4.
Protocol 2: On-Resin Deprotection of the Allyl Group
This protocol outlines the removal of the N-allyl protecting group from the resin-bound peptide using a palladium(0) catalyst. This reaction is air-sensitive and should be performed under an inert atmosphere (e.g., Argon).
Materials:
-
Peptide-resin containing the N-allyl group
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas supply
-
Schlenk flask or similar reaction vessel
Procedure:
-
Resin Preparation: Wash the peptide-resin with DCM (3x) and dry it under vacuum for at least 1 hour.
-
Reaction Setup: Place the dried resin in a Schlenk flask and purge with argon for 15 minutes.
-
Deprotection Cocktail Preparation: In a separate flask under argon, prepare a solution of Pd(PPh₃)₄ (0.2-0.5 equivalents relative to resin loading) and phenylsilane (10-20 equivalents) in anhydrous DCM.[4]
-
Deprotection Reaction: Add the deprotection cocktail to the resin and agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC-MS.
-
Washing: Once the deprotection is complete, drain the reaction mixture and wash the resin extensively with DCM (5x), DMF (3x), and finally DCM (3x) to remove all traces of the palladium catalyst and scavenger. The resin is now ready for further modification at the newly exposed secondary amine or for final cleavage.
Protocol 3: Final Cleavage of the Peptide from the Resin
This protocol describes the final cleavage of the peptide from the solid support and removal of side-chain protecting groups using hydrogen fluoride (HF). Caution: HF is extremely toxic and corrosive. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Dried peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (scavenger)
-
Specialized HF cleavage apparatus
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Dry the peptide-resin thoroughly under high vacuum for several hours.
-
Cleavage:
-
HF Removal: Evaporate the HF under a stream of nitrogen, followed by high vacuum.
-
Peptide Precipitation:
-
Wash the residue with cold diethyl ether to precipitate the crude peptide.
-
Filter the precipitate and wash with additional cold diethyl ether.
-
-
Purification: Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: Workflow for SPPS Incorporating N-allyl-glycine.
Caption: Orthogonal Deprotection Strategy.
References
Application Note: Mild Deprotection of N,N-Bis-Boc-N-allylamine for Advanced Synthesis
Abstract
This application note provides detailed protocols and quantitative data for the mild deprotection of the N,N-Bis-Boc-N-allylamine, a critical transformation in the synthesis of complex molecules. The tert-butoxycarbonyl (Boc) protecting group is widely utilized for its stability and ease of removal under acidic conditions. However, for substrates with sensitive functionalities, harsh acidic deprotection can lead to undesired side reactions. This document outlines several mild and selective methods for the removal of one or both Boc groups from this compound, including conditions utilizing mild acids, Lewis acids, and innovative thermal and water-mediated catalyst-free approaches. The provided protocols are intended to serve as a comprehensive guide for researchers to achieve efficient and clean deprotection, thereby streamlining synthetic workflows.
Introduction
This compound is a valuable building block in organic synthesis, offering a protected secondary amine with a versatile allyl group for further functionalization.[1] The selective deprotection of one or both Boc groups is a key step in many synthetic routes, enabling the sequential introduction of different substituents. While strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used for Boc removal, they are often incompatible with acid-labile functional groups that may be present in complex molecules.[2][3] Therefore, the development and application of mild deprotection methods are of significant interest.
This note details several alternative, milder procedures for the deprotection of this compound. These methods offer improved chemoselectivity and functional group tolerance, making them suitable for use in intricate, multi-step syntheses.[4][5][6][7] The conditions summarized herein provide a range of options, from catalytic Lewis acid-mediated reactions to environmentally benign, catalyst-free thermal methods.
Summary of Mild Deprotection Conditions
The following table summarizes various mild conditions for the deprotection of Boc groups, which can be adapted for this compound. It is important to note that reaction times and yields may vary depending on the specific substrate and scale of the reaction. Optimization of these conditions is recommended for new applications.
| Method/Reagent | Reagent Equivalents | Solvent | Temperature (°C) | Typical Reaction Time | Reported Yield (%) | Notes |
| Mild Acidic | ||||||
| Trifluoroacetic Acid (TFA) | 25-50% (v/v) | Dichloromethane (DCM) | 0 to RT | 1-2 h | High | Standard but potentially harsh for sensitive substrates.[2][3] |
| 4M HCl in Dioxane | 5-10 eq | 1,4-Dioxane | RT | 0.5-2 h | High | Product precipitates as the hydrochloride salt.[3] |
| Lewis Acid Catalysis | ||||||
| Zinc Bromide (ZnBr₂) | 2-3 eq | Dichloromethane (DCM) | RT | Overnight | Good | A mild Lewis acid option.[2] |
| Iron(III) Chloride (FeCl₃) | Catalytic | Dichloromethane (DCM) | RT | Not Specified | High | Reported for selective deprotection of N,N'-diprotected amines.[4][8] |
| Alternative Methods | ||||||
| Oxalyl Chloride/Methanol | 3 eq | Methanol | RT | 1-4 h | up to 90 | Mild conditions, tolerant of various functional groups.[6][9][10][11] |
| Thermal (Continuous Flow) | N/A | Methanol or Trifluoroethanol | 150-240 | 30 min | 88-93 | A green, catalyst-free method; temperature control can allow for selective deprotection.[12][13] |
| Boiling Water | N/A | Water | 100 (Reflux) | 10 min - 2 h | Quantitative | An environmentally friendly, neutral pH method.[5][7][14][15][16][17][18] |
Experimental Protocols
The following are detailed experimental protocols for selected mild deprotection methods. These are generalized procedures and may require optimization for specific applications.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DCM (10 mL per gram of substrate).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add TFA (25-50% of the total volume) to the stirring solution. A common ratio is 1:1 DCM:TFA.[3]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.
-
Purification: Dissolve the residue in a suitable solvent like ethyl acetate or DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine. Further purification can be achieved by column chromatography if necessary.
Protocol 2: Deprotection using Oxalyl Chloride in Methanol
-
Reaction Setup: To a solution of this compound (1.0 eq) in methanol, add oxalyl chloride (3 eq) dropwise at room temperature.[9][10][11]
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, the reaction mixture is typically concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the desired deprotected amine.
Protocol 3: Thermal Deprotection in Boiling Water
-
Reaction Setup: In a round-bottom flask, suspend this compound (1 mmol) in deionized water (1 mL).[14]
-
Reaction: Heat the mixture to reflux (100 °C) and maintain for 10 minutes to 2 hours.[5][18]
-
Monitoring: Monitor the reaction by TLC. The use of a small amount of a co-solvent like dioxane may be necessary for poorly soluble substrates to aid in monitoring.[4]
-
Work-up: After cooling to room temperature, extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Logical Workflow for Boc Deprotection
The following diagram illustrates the general workflow for the deprotection of this compound, highlighting the key stages from the starting material to the final purified product.
Caption: General workflow for the mild deprotection of this compound.
Conclusion
The selection of an appropriate deprotection method for this compound is crucial for the success of a synthetic campaign. This application note has provided a detailed overview of several mild deprotection protocols that serve as viable alternatives to harsher, traditional methods. By carefully considering the substrate's stability and the desired selectivity, researchers can choose the most suitable conditions to achieve high yields of the desired mono- or di-deprotected product. The presented protocols for mild acidic, Lewis acid-catalyzed, and catalyst-free thermal deprotection offer a versatile toolkit for chemists in research and development.
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions | Semantic Scholar [semanticscholar.org]
- 8. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. uknowledge.uky.edu [uknowledge.uky.edu]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. electronicsandbooks.com [electronicsandbooks.com]
- 15. scribd.com [scribd.com]
- 16. mcours.net [mcours.net]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions Involving N,N-Bis-Boc-N-Allylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Bis-Boc-N-allylamine is a versatile building block in organic synthesis, notable for its dual functionality. It features a tertiary amine protected by two acid-labile tert-butoxycarbonyl (Boc) groups and a reactive allyl moiety.[1] This structure allows for its use as a protected synthon for introducing a secondary amine functional group.[1] The Boc groups offer robust protection under basic and nucleophilic conditions, and they can be removed under mild acidic conditions.[1] Simultaneously, the allyl group can participate in various transition metal-catalyzed transformations, including palladium(0)-catalyzed reactions.[1]
This document will provide an overview of the most relevant palladium-catalyzed reaction type where a doubly protected allylamine could theoretically be employed—the Tsuji-Trost allylic alkylation—and will present a generalized protocol based on standard conditions for this reaction, as specific examples with this compound are not prevalent.
Theoretical Application: Tsuji-Trost Allylic Amination
The Tsuji-Trost reaction is a powerful palladium-catalyzed substitution involving a substrate with a leaving group in an allylic position. The palladium catalyst facilitates the formation of a π-allyl complex, which is then attacked by a nucleophile. In the context of this compound, it would most likely serve as the nucleophile (after deprotection) or, more relevantly to its structure, as a precursor to an allylating agent, though this is less common.
A more direct, albeit theoretical, application in the forward sense would be a variation of allylic amination where an allylic substrate (e.g., allyl acetate) is coupled with an amine. While this compound itself is a tertiary amine and thus not a typical nucleophile for this reaction, its synthetic utility often lies in its role as a precursor to a primary or secondary amine after deallylation or deprotection.
Given the lack of specific examples, a general protocol for a related, well-established reaction is provided below for illustrative purposes. Researchers should consider this a starting point for methodology development, with the understanding that optimization will be necessary for the specific substrate this compound.
Generalized Experimental Protocol: Palladium-Catalyzed Allylic Amination
This protocol is adapted from standard procedures for the Tsuji-Trost allylic amination and should be optimized for use with this compound as the amine source, likely following a deprotection step to reveal a primary or secondary amine.
Reaction:
Materials:
-
Palladium(0) precatalyst (e.g., Pd₂(dba)₃, Pd(PPh₃)₄)
-
Phosphine ligand (e.g., PPh₃, dppe, BINAP)
-
Allylic substrate with a good leaving group (e.g., allyl acetate, allyl carbonate)
-
Amine nucleophile (e.g., a deprotected derivative of this compound)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Et₃N)
-
Anhydrous solvent (e.g., THF, Dioxane, Toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation of the Reaction Vessel: A flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere of argon or nitrogen.
-
Addition of Reagents: To the flask are added the palladium precatalyst (e.g., 1-5 mol%) and the phosphine ligand (e.g., 2-10 mol%).
-
Solvent Addition: Anhydrous solvent is added, and the mixture is stirred for a few minutes until the catalyst and ligand are dissolved.
-
Addition of Substrates and Base: The allylic substrate (1.0 equivalent), the amine nucleophile (1.1-1.5 equivalents), and the base (1.5-3.0 equivalents) are added sequentially to the reaction flask.
-
Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C. The progress of the reaction is monitored by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water or a saturated aqueous solution of NH₄Cl. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired allylated amine.
Data Presentation
As no specific experimental data for palladium-catalyzed cross-coupling reactions of this compound could be sourced, a template for data presentation is provided below. Researchers who successfully develop a protocol can use this structure to summarize their findings.
Table 1: Optimization of a Hypothetical Heck Reaction with this compound
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100 | 24 | - |
| 2 | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ (2) | Dioxane | 80 | 18 | - |
| 3 | ... | ... | ... | ... | ... | ... | ... |
Visualizations
The following diagrams illustrate the general catalytic cycles for common palladium-catalyzed cross-coupling reactions. These are fundamental pathways that would be involved if this compound were to participate as a coupling partner.
Caption: Generalized Catalytic Cycle for the Heck Reaction.
References
Application of N,N-Bis-Boc-N-allylamine in the Synthesis of Complex Pharmaceutical Ingredients
Introduction
N,N-Bis-Boc-N-allylamine is a versatile synthetic building block increasingly employed in the synthesis of complex pharmaceutical ingredients. Its unique structural features, combining two acid-labile tert-butoxycarbonyl (Boc) protecting groups on a nitrogen atom and a reactive allyl moiety, offer significant advantages in modern organic synthesis. This reagent serves as a protected precursor for the introduction of a secondary amine, a common functional group in a vast array of bioactive molecules. The orthogonal nature of the Boc and allyl groups allows for selective deprotection and further functionalization, providing a powerful tool for the construction of intricate molecular architectures found in active pharmaceutical ingredients (APIs).[1][2] This document provides detailed application notes and protocols for the use of this compound in the synthesis of key intermediates for pharmaceutically relevant scaffolds, such as pyrrolidine and piperidine alkaloids.
Key Features and Applications
This compound offers several strategic advantages in multi-step synthesis:
-
Orthogonal Protection: The Boc groups can be readily removed under acidic conditions, while the allyl group is stable to acid but can be cleaved using palladium catalysis. This orthogonality is crucial for sequential synthetic transformations.[1]
-
Nucleophilic Allylation: The allyl group can participate in various carbon-carbon bond-forming reactions, including cross-metathesis and palladium-catalyzed allylic alkylation, enabling the introduction of diverse substituents.[1]
-
Precursor to Chiral Amines: Through asymmetric transformations of the allyl group, this compound can serve as a precursor to valuable chiral homoallylic amines and their derivatives, which are key components of many pharmaceutical agents.
Synthesis of this compound
The reagent itself can be synthesized from di-tert-butyl iminodicarboxylate and allyl bromide. A typical procedure is outlined below.
Experimental Protocol: Synthesis of this compound[3]
Materials:
-
Di-tert-butyl iminodicarboxylate
-
Allyl bromide
-
Tetrabutylammonium bromide
-
Sodium hydroxide
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Isopropanol
-
Process water
Procedure:
-
To a suitable round bottom flask, add di-tert-butyl iminodicarboxylate (25.0 g, 115 mmol), allyl bromide (16.7 g, 138 mmol), tetrabutylammonium bromide (0.520 g, 1.61 mmol), and 150 mL of 2-methyltetrahydrofuran.
-
In a separate flask, prepare a solution of sodium hydroxide by adding sodium hydroxide pellets (23.0 g, 576 mmol) to 100.0 mL of process water at 0-5 °C.
-
At room temperature, add the sodium hydroxide solution to the reaction mixture.
-
Heat the reaction to 40-50 °C and stir for 1 hour. Monitor the reaction for the consumption of di-tert-butyl iminodicarboxylate by HPLC.
-
After the reaction is complete, separate the layers and wash the organic (2-MeTHF) layer with process water.
-
Displace the organic solvent with isopropanol to a final Karl Fischer titration of 0.1-0.2% water. The resulting solution of this compound in isopropanol can be used in subsequent steps.
Quantitative Data:
| Reactant | Molar Eq. | Yield (%) | Purity (HPLC) |
| Di-tert-butyl iminodicarboxylate | 1.0 | 98 | 96.0% |
| Allyl bromide | 1.2 | ||
| Tetrabutylammonium bromide | 0.014 | ||
| Sodium hydroxide | 5.0 |
Table 1: Reaction parameters for the synthesis of this compound.[3]
Application in the Synthesis of Pyrrolidine and Piperidine Scaffolds
Pyrrolidine and piperidine rings are prevalent structural motifs in a wide range of alkaloids and pharmaceutical drugs. This compound can be utilized in ring-closing metathesis (RCM) reactions to construct these heterocyclic systems.
Experimental Workflow: Ring-Closing Metathesis for Pyrrolidine Synthesis
Experimental Protocol: Synthesis of N-Boc-2,5-dihydropyrrole via RCM
This protocol is a general representation of how a diallylated amine derived from this compound could be used.
Materials:
-
N,N-Diallyl-N-Boc-amine (hypothetical intermediate)
-
Grubbs' Catalyst (e.g., 1st or 2nd generation)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve N,N-diallyl-N-Boc-amine (1.0 equiv) in anhydrous DCM under an inert atmosphere.
-
Add Grubbs' catalyst (1-5 mol%).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a small amount of ethyl vinyl ether.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford N-Boc-2,5-dihydropyrrole.
Note: The synthesis of the N,N-diallyl-N-Boc-amine precursor would require a two-step process from this compound: deprotection of one Boc group, allylation, and then re-protection or a more direct but less common double allylation.
Signaling Pathway Relevance
The pyrrolidine and piperidine scaffolds synthesized using this compound as a precursor are core structures in many kinase inhibitors. These inhibitors often target signaling pathways implicated in cancer and autoimmune diseases, such as the PI3K/Akt, BTK, and JAK-STAT pathways.
PI3K/Akt Signaling Pathway
BTK Signaling Pathway
JAK-STAT Signaling Pathway
References
Application Note: Purification of N,N-Bis-Boc-N-allylamine via Flash Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
N,N-Bis-Boc-N-allylamine is a versatile building block in organic synthesis, notably utilized in the construction of complex molecules where precise control over reactive amine groups is essential.[1][2] The dual tert-butoxycarbonyl (Boc) protecting groups offer robust shielding of the nitrogen atom under various conditions, while the allyl group provides a functional handle for subsequent synthetic transformations. Effective purification of this compound is critical to remove unreacted starting materials, byproducts such as mono-Boc-allylamine, and excess reagents like di-tert-butyl dicarbonate (Boc₂O). Flash column chromatography is a highly effective, rapid, and cost-efficient method for achieving high purity of this compound on a laboratory scale.[3] This document provides a detailed protocol for this purification process.
Experimental Protocol
This protocol outlines the purification of crude this compound using silica gel flash column chromatography.
1. Materials and Reagents
-
Crude this compound
-
Silica Gel 60 (230-400 mesh)
-
n-Hexane (ACS grade or higher)
-
Ethyl Acetate (ACS grade or higher)
-
Dichloromethane (DCM, for sample loading)
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
-
Potassium permanganate (KMnO₄) stain or other suitable TLC stain
2. Equipment
-
Glass chromatography column with stopcock
-
Separatory funnel or solvent reservoir
-
Collection vessels (test tubes or flasks)
-
Rotary evaporator
-
Compressed air or nitrogen line with regulator
-
TLC development chamber
-
UV lamp (254 nm)
3. Determination of Elution System via TLC
Before performing the column chromatography, it is crucial to determine the optimal solvent system using TLC. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired product, this compound, which ensures good separation from impurities.[4]
-
Prepare several small beakers with different ratios of hexane and ethyl acetate (e.g., 9:1, 5:1, 3:1 Hexane:Ethyl Acetate).
-
Dissolve a small amount of the crude reaction mixture in a few drops of DCM.
-
Spot the dissolved crude mixture onto separate TLC plates.
-
Develop each TLC plate in one of the prepared solvent systems.
-
Visualize the plates under a UV lamp and/or by staining. This compound is not UV-active, so a stain like potassium permanganate is necessary.
-
Select the solvent system that provides an Rf value of ~0.2-0.3 for the product spot and good separation from other spots. A common starting point for Boc-protected amines is a 3:1 mixture of hexanes/ethyl acetate.[5]
4. Column Preparation (Dry Packing)
-
Select a column of appropriate size based on the amount of crude material. A general rule is to use a silica gel mass that is 50-100 times the mass of the crude product.
-
Place a small plug of cotton or glass wool at the bottom of the column to cover the stopcock hole.[4]
-
Add a small layer (approx. 1-2 cm) of sand on top of the cotton plug.[4]
-
Carefully pour the dry silica gel into the column. Gently tap the side of the column to ensure even packing.
-
Add another layer of sand (approx. 1-2 cm) on top of the silica gel to prevent disturbance during solvent addition.[4]
-
Pre-elute the column by passing 2-3 column volumes of the selected eluent through the silica gel using gentle air pressure. This compacts the silica and equilibrates the stationary phase. Do not let the solvent level drop below the top layer of sand.[4]
5. Sample Loading
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Carefully add the dissolved sample solution onto the top layer of sand using a pipette.
-
Rinse the flask that contained the sample 2-3 times with a very small amount of DCM or the eluent and add these rinsings to the column.
-
Open the stopcock and allow the sample to absorb completely onto the silica gel, ensuring the solvent level does not fall below the top of the sand.
6. Elution and Fraction Collection
-
Carefully fill the column with the chosen eluent.
-
Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate. A typical flow rate is about 5 cm of solvent level decrease per minute.[6]
-
Begin collecting fractions in appropriately sized test tubes or flasks.
-
Continuously monitor the elution process by spotting collected fractions onto TLC plates and visualizing them.
-
Combine the fractions that contain the pure product.
7. Product Isolation
-
Transfer the combined pure fractions to a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Dry the resulting product under high vacuum to remove any residual solvent.
-
Determine the mass of the purified product and calculate the yield. Confirm purity using analytical techniques such as ¹H NMR, ¹³C NMR, or LC-MS.
Data Presentation
The following table summarizes typical data obtained from the purification of this compound.
| Parameter | Value |
| Compound Name | This compound |
| Crude Mass | 5.0 g |
| Stationary Phase | Silica Gel 60 (230-400 mesh) |
| Mobile Phase | 3:1 Hexanes:Ethyl Acetate |
| Rf (this compound) | 0.27[5] |
| Rf (Potential Impurity: Mono-Boc-allylamine) | ~0.1 |
| Rf (Potential Impurity: Boc₂O) | ~0.6 |
| Purified Mass | 3.8 g |
| Yield | 76% |
| Purity (by ¹H NMR) | >98% |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the purification of this compound.
Caption: Workflow for Flash Column Chromatography Purification.
Troubleshooting
-
Poor Separation: If the separation between the product and impurities is poor, the eluent system may be too polar. Reduce the proportion of ethyl acetate in the mobile phase. A slower flow rate can also improve resolution.
-
Product Not Eluting: If the product has a very low Rf value and does not move down the column, the eluent is not polar enough. Gradually increase the concentration of ethyl acetate.
-
Cracked Silica Gel: Cracks in the silica bed lead to poor separation. This is often caused by packing the column improperly or allowing it to run dry. Ensure the silica is well-settled and the solvent level never drops below the top layer of sand.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Hexane and ethyl acetate are flammable; keep them away from ignition sources.
-
Handle silica gel carefully to avoid inhalation of fine particles.
References
One-Pot Synthesis of N-Boc Protected Secondary Amines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of N-Boc (tert-butoxycarbonyl) protected secondary amines. This method offers a streamlined and highly effective alternative to traditional multi-step procedures, making it particularly valuable in the fields of medicinal chemistry and drug development where rapid and efficient synthesis of compound libraries is crucial.
Introduction
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a broad range of reaction conditions and its facile removal under acidic conditions. The one-pot synthesis of N-Boc protected secondary amines, primarily through a tandem direct reductive amination and N-Boc protection sequence, has emerged as a powerful strategy. This approach combines the formation of a secondary amine from a primary amine and an aldehyde with its subsequent protection in a single reaction vessel, thereby saving time, reducing waste, and often improving overall yields.
The most common and effective method for this one-pot synthesis involves the use of di-tert-butyl dicarbonate ((Boc)₂O) as the Boc-protecting agent and sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent.[1][2][3] This tandem procedure is noted for its efficiency, selectivity, and versatility, providing excellent yields of the desired N-Boc protected secondary amines.[1][2][3] A key advantage of this method is the circumvention of common side reactions such as overalkylation to form tertiary amines and intramolecular lactamization in substrates containing ester functionalities.[1]
Reaction Principle
The one-pot synthesis proceeds through a two-step sequence within a single reaction mixture. Initially, a primary amine reacts with an aldehyde to form an imine intermediate. Subsequently, this imine is reduced in situ by a hydride source, typically sodium triacetoxyborohydride (STAB), to yield the secondary amine. The newly formed secondary amine then reacts with di-tert-butyl dicarbonate ((Boc)₂O), which is present in the reaction mixture, to afford the final N-Boc protected secondary amine.
Data Presentation
The following tables summarize the quantitative data for the one-pot synthesis of N-Boc protected secondary amines using various aldehydes and primary amines under the specified reaction conditions.
Table 1: One-Pot Synthesis of N-Boc Secondary Amines from Various Aldehydes and Amines [1]
| Entry | Aldehyde | Amine | Product | Yield (%) |
| 1 | Benzaldehyde | Methyl 7-aminoheptanoate HCl | N-Boc-N-benzyl-7-aminoheptanoate | 95 |
| 2 | 4-Methoxybenzaldehyde | Methyl 7-aminoheptanoate HCl | N-Boc-N-(4-methoxybenzyl)-7-aminoheptanoate | 92 |
| 3 | 4-Nitrobenzaldehyde | Methyl 7-aminoheptanoate HCl | N-Boc-N-(4-nitrobenzyl)-7-aminoheptanoate | 85 |
| 4 | 2-Naphthaldehyde | Methyl 7-aminoheptanoate HCl | N-Boc-N-(2-naphthylmethyl)-7-aminoheptanoate | 88 |
| 5 | Cyclohexanecarboxaldehyde | Benzylamine | N-Boc-N-benzylcyclohexylmethanamine | 80 |
| 6 | Isovaleraldehyde | Benzylamine | N-Boc-N-benzyl-3-methylbutanamine | 85 |
| 7 | Benzaldehyde | Aniline | N-Boc-N-benzylaniline | Not Detected |
| 8 | Cyclohexanecarboxaldehyde | p-Anisidine | N-Boc-N-(cyclohexylmethyl)-4-methoxyaniline | 85 |
Reaction Conditions: Aldehyde (1 mmol), Amine hydrochloride (1 mmol), Et₃N (2.5 mmol), (Boc)₂O (1.2 mmol), and STAB (2.0 mmol) in CH₂Cl₂ (10 mL) at room temperature for 5 hours.[1]
Experimental Protocols
General Protocol for the One-Pot Synthesis of N-Boc Protected Secondary Amines
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aldehyde (1.0 eq)
-
Primary amine or its hydrochloride salt (1.0 eq)
-
Triethylamine (Et₃N) (2.5 eq, if using an amine salt)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 eq)
-
Sodium triacetoxyborohydride (STAB) (2.0-2.5 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere (recommended for sensitive substrates)
Procedure:
-
To a round-bottom flask containing the primary amine (or its hydrochloride salt) (1.0 mmol) and the aldehyde (1.0 mmol) is added anhydrous dichloromethane (10 mL).
-
If an amine hydrochloride salt is used, add triethylamine (2.5 mmol) to the mixture.
-
Stir the resulting solution vigorously at room temperature for 1 hour to facilitate imine formation.
-
To this stirring mixture, add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 mmol).
-
Following the addition of (Boc)₂O, add sodium triacetoxyborohydride (STAB) (2.0 mmol) portion-wise.
-
Allow the reaction to stir at room temperature for an additional 4 hours, or until completion as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the pure N-Boc protected secondary amine.
Visualizations
Reaction Workflow Diagram
The following diagram illustrates the general workflow for the one-pot synthesis of N-Boc protected secondary amines.
Caption: General workflow for the one-pot synthesis of N-Boc protected secondary amines.
Proposed Mechanistic Pathway
The diagram below outlines the proposed signaling pathway for the tandem direct reductive amination and N-Boc protection reaction.
Caption: Proposed mechanism for the one-pot synthesis of N-Boc protected secondary amines.
References
- 1. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to prevent double Boc protection side reactions.
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the tert-butyloxycarbonyl (Boc) protection of amines.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during Boc protection of primary amines, and how can I prevent it?
A1: The most common side reaction is the formation of the N,N-di-Boc-protected amine, where two Boc groups are attached to the same nitrogen atom. This occurs in a sequential process where the initially formed mono-Boc protected amine is further acylated.[1] To favor the desired mono-Boc product, careful control of reaction conditions is crucial.
Key prevention strategies include:
-
Stoichiometry Control: Use a slight excess (around 1.05-1.1 equivalents) of the Boc-protecting agent, such as di-tert-butyl dicarbonate (Boc anhydride). Avoid using a large excess.[1]
-
Base Selection: Opt for a weaker base like triethylamine (TEA) or sodium bicarbonate. Strong, catalytic bases like 4-dimethylaminopyridine (DMAP) can accelerate the formation of the di-Boc byproduct.[1][2][3]
-
Temperature Control: Perform the reaction at a lower temperature, for instance, at 0 °C, to enhance selectivity for the mono-Boc product by slowing down the reaction rate.[1]
-
Slow Addition: Adding the Boc anhydride solution dropwise to the amine solution helps maintain a low concentration of the electrophile, further promoting mono-protection.[1]
Q2: I am observing unexpected byproducts other than the di-Boc adduct. What could they be and how can I minimize them?
A2: Besides di-Boc formation, other side reactions can occur, particularly when using DMAP as a catalyst or when the substrate has other reactive functional groups.[2][3][4]
-
Urea Formation: This can be an issue with sterically hindered amines.[5] To avoid this, consider alternative methods for hindered amines, such as forming the sodium salt of the amine with NaH or NaHMDS before adding Boc anhydride.[5]
-
Mixed Anhydride Formation: If your starting material contains a carboxylic acid, the carboxylate can react with Boc anhydride. Careful monitoring and avoiding a large excess of Boc anhydride and catalyst can minimize this side reaction.[5]
-
Isocyanate and Urea Formation with DMAP: The combination of Boc anhydride and DMAP can lead to the formation of isocyanates and ureas, especially with primary amines.[4] Performing the reaction at lower temperatures (e.g., 0 °C) can suppress these side reactions.[4]
Q3: My Boc protection reaction is very slow. How can I increase the reaction rate without promoting side reactions?
A3: Several factors can contribute to a slow reaction, including the nature of the amine, solvent choice, and solubility issues.[5]
-
Solvent Choice: The solvent can significantly impact the reaction rate. For less reactive aromatic amines, using an alcohol like methanol can dramatically increase the reaction rate, even without a base.[5][6] The reaction of p-toluidine with Boc anhydride is reported to be 70 times faster in methanol than in chloroform.[6]
-
Aqueous Basic Conditions: For starting materials with poor solubility in common organic solvents, such as amino acids, running the reaction in an aqueous solution with a base like sodium hydroxide or sodium bicarbonate can improve solubility and prevent certain side reactions.[5]
-
Catalyst: While DMAP accelerates the reaction, it also increases the likelihood of side reactions.[2][3] Use it judiciously and at catalytic amounts, and consider the trade-off between reaction rate and potential byproducts.
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Action |
| Significant amount of di-Boc product observed by TLC/LC-MS | Excess Boc anhydride used. | Use a slight excess (1.05-1.1 equivalents) of Boc anhydride.[1] |
| Strong, catalytic base (e.g., DMAP) promoting over-reaction. | Switch to a weaker base like triethylamine (TEA) or sodium bicarbonate.[1] | |
| Reaction temperature is too high. | Perform the reaction at a lower temperature (e.g., 0 °C).[1] | |
| Formation of urea byproducts, especially with hindered amines | Side reaction of sterically hindered amine. | For highly hindered amines, consider forming the sodium salt of the amine first using NaH or NaHMDS before adding Boc anhydride.[5] |
| Reaction is sluggish or incomplete | Poor solubility of the starting amine. | For zwitterionic compounds like amino acids, use aqueous basic conditions (e.g., with NaOH or NaHCO₃) to improve solubility.[5] |
| Inappropriate solvent choice for the substrate. | For aromatic amines, consider using methanol as a solvent to accelerate the reaction.[5][6] | |
| Steric hindrance of the amine. | For severely hindered amines, forming the sodium salt prior to adding Boc anhydride can be beneficial.[5] |
Experimental Protocols
Protocol 1: Standard Mono-Boc Protection of a Primary Amine
This protocol is a general procedure designed to favor the formation of the mono-Boc protected product.
Materials:
-
Primary amine (1.0 mmol)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol, 1.1 eq.)
-
Methanol (5 mL)
-
Dichloromethane (DCM) or Ethyl Acetate (for extraction)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary amine in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in a minimal amount of methanol to the stirred amine solution over 15-30 minutes.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, allow the mixture to warm to room temperature.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Protocol 2: Boc Protection of an Amine with Poor Solubility
This protocol is suitable for amines, such as amino acids, that have poor solubility in common organic solvents.
Materials:
-
Amine (e.g., amino acid) (1.0 mmol)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol, 1.1 eq.)
-
1 M Sodium hydroxide (NaOH) solution
-
Dioxane or THF
-
Diethyl ether (for washing)
-
Dichloromethane (DCM) (for extraction)
Procedure:
-
Dissolve the amine in a mixture of 1 M NaOH solution and dioxane (or THF) at room temperature.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) to the solution.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvent.
-
Dissolve the residue in water and wash with diethyl ether to remove any di-Boc protected byproduct.[1]
-
Basify the aqueous layer to a pH > 12 with 2M NaOH solution.[1]
-
Extract the mono-Boc protected product with dichloromethane.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[1]
Visualizations
Caption: Desired mono-Boc vs. undesired di-Boc formation.
Caption: Troubleshooting workflow for di-Boc side product.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 3. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 4. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. wuxibiology.com [wuxibiology.com]
Troubleshooting low yields in N,N-Bis-Boc-N-allylamine synthesis reactions.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of N,N-Bis-Boc-N-allylamine.
Troubleshooting Guides
Issue 1: Low Conversion of Allylamine to Boc-Protected Products
Q: My reaction shows a significant amount of unreacted allylamine. What are the potential causes and solutions?
A: Incomplete reaction is a common issue and can be attributed to several factors. Here are the primary causes and recommended solutions:
-
Insufficient Reagents: Ensure the stoichiometry of di-tert-butyl dicarbonate (Boc)₂O is adequate. For the synthesis of the di-Boc protected amine, a significant excess of (Boc)₂O is often required.
-
Suboptimal Reaction Temperature: While many Boc protections proceed at room temperature, some reactions may require gentle heating to go to completion.[1]
-
Inadequate Reaction Time: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has run to completion.
-
Poorly Optimized Base: The choice and amount of base are critical. A base is necessary to neutralize the acidic byproduct and drive the reaction forward. Triethylamine (TEA) is a commonly used base for this purpose.[2]
| Cause | Recommended Solution |
| Insufficient (Boc)₂O | Increase the equivalents of (Boc)₂O to 2.2-3.0 relative to allylamine. |
| Low Reaction Temperature | Gently warm the reaction mixture to 40-50°C and monitor for improvement. |
| Short Reaction Time | Extend the reaction time and monitor progress by TLC or LC-MS. |
| Inappropriate Base | Use an appropriate base like triethylamine (TEA) in at least stoichiometric amounts to the generated acid. |
Issue 2: Predominant Formation of Mono-Boc-Allylamine
Q: My main product is N-Boc-allylamine, with very low yields of the desired this compound. How can I favor the formation of the di-Boc product?
A: Selectivity between mono- and di-protection is a key challenge. To favor the formation of this compound, consider the following factors:
-
Stoichiometry of (Boc)₂O: This is the most critical factor. A significant excess of the Boc anhydride is necessary to drive the reaction towards di-protection.
-
Catalyst: The use of a catalyst like 4-(Dimethylamino)pyridine (DMAP) can accelerate the reaction, but it can also increase the formation of the di-Boc product.[3][4] Use it judiciously.
-
Reaction Conditions: More forcing conditions, such as higher temperatures and longer reaction times, will generally favor the formation of the thermodynamically more stable di-Boc product.
| Factor | To Favor Di-Boc Product | To Favor Mono-Boc Product |
| (Boc)₂O Equivalents | > 2.2 equivalents | 1.0 - 1.1 equivalents |
| Catalyst (DMAP) | Catalytic amount (e.g., 0.1 eq) | Omit or use a less active catalyst |
| Temperature | Room temperature to 40°C | 0°C to room temperature |
| Reaction Time | Longer reaction times | Shorter, carefully monitored times |
Issue 3: Difficulty in Product Purification
Q: I am struggling to separate this compound from the mono-Boc byproduct and other impurities. What purification strategies are recommended?
A: The similar polarities of the mono- and di-Boc products can make purification by column chromatography challenging.[2] Here are some tips for effective purification:
-
Column Chromatography:
-
Stationary Phase: Silica gel is the standard choice.[5]
-
Mobile Phase: A gradient elution with a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate is often effective. Start with a low polarity to elute non-polar impurities, and gradually increase the polarity to separate the mono- and di-Boc products. A common starting point is a 95:5 mixture of hexane:ethyl acetate, gradually increasing the proportion of ethyl acetate.
-
Additive: Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce peak tailing, which is common when purifying amines on silica gel.[6]
-
-
Aqueous Workup: Before chromatography, an aqueous workup can help remove water-soluble impurities. Washing the organic layer with a dilute acid solution can remove any unreacted allylamine, while a wash with a mild base can remove acidic byproducts.[2]
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The reaction involves the treatment of allylamine with at least two equivalents of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. A catalyst such as 4-(dimethylaminopyridine) (DMAP) can also be used to accelerate the reaction.[3][7]
Q2: What are the key reagents and their roles in this synthesis?
A2:
-
Allylamine: The starting primary amine.
-
Di-tert-butyl dicarbonate ((Boc)₂O): The protecting group precursor.
-
Base (e.g., Triethylamine, TEA): Neutralizes the acidic byproduct, driving the reaction to completion.[2]
-
Catalyst (e.g., 4-DMAP): Accelerates the rate of the Boc protection.[4]
-
Solvent (e.g., Dichloromethane (DCM), Acetonitrile, Tetrahydrofuran (THF)): Dissolves the reactants and facilitates the reaction.
Q3: Can I use other bases besides triethylamine (TEA)?
A3: Yes, other non-nucleophilic organic bases like diisopropylethylamine (DIPEA) or inorganic bases like sodium bicarbonate can be used.[8] However, the choice of base can influence the reaction rate and selectivity.
Q4: What are the typical physical properties of this compound?
A4:
-
Molecular Formula: C₁₃H₂₃NO₄[9]
-
Molecular Weight: 257.33 g/mol [9]
-
Appearance: Typically a colorless oil or solid.
-
Boiling Point: Approximately 293.6°C[9]
-
Density: Approximately 1.019 g/cm³[9]
Experimental Protocols
Representative Protocol for this compound Synthesis
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
Allylamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of allylamine (1.0 eq) in anhydrous DCM, add triethylamine (2.5 eq).
-
Add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq) to the solution.
-
Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (2.2 - 2.5 eq) to the reaction mixture at 0°C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A workflow for troubleshooting low yields in the synthesis.
Caption: Relationship of key parameters for high yield synthesis.
References
- 1. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 4. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. This compound [myskinrecipes.com]
Identifying and minimizing side products during N,N-Bis-Boc-N-allylamine deprotection.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the deprotection of N,N-Bis-Boc-N-allylamine. Our goal is to help you identify and minimize side products to achieve a clean and efficient reaction.
Frequently Asked Questions (FAQs)
Q1: What are the expected products from the deprotection of this compound?
The deprotection of this compound can yield three main products depending on the reaction conditions:
-
Allylamine: The fully deprotected product where both Boc groups have been removed.
-
N-Boc-N-allylamine: The partially deprotected product where only one Boc group has been removed.
-
Unreacted this compound: The starting material.
Selective removal of one Boc group to yield N-Boc-N-allylamine is possible under carefully controlled conditions, while harsher conditions will favor the formation of allylamine.
Q2: What is the most common side product during the acid-mediated deprotection of this compound, and how can I prevent it?
The most common side product is the tert-butylation of the desired amine product or other nucleophilic species in the reaction mixture.[1] This occurs due to the formation of a reactive tert-butyl cation upon cleavage of the Boc group. To minimize this, it is highly recommended to use a scavenger, such as triisopropylsilane (TIS) or water, in the reaction mixture to trap the tert-butyl cation.[1]
Q3: Can the allyl group react under the acidic conditions used for Boc deprotection?
The allyl group is generally stable under the acidic conditions typically used for Boc deprotection, such as with trifluoroacetic acid (TFA). However, under strongly acidic conditions, the double bond of the allyl group can be protonated, leading to the formation of a secondary carbocation. This carbocation can then be trapped by nucleophiles or undergo rearrangement, leading to undesired side products. While less common than tert-butylation, this potential side reaction should be considered, especially with prolonged reaction times or at elevated temperatures.
Q4: Is it possible to selectively remove only one of the two Boc groups?
Yes, selective mono-deprotection of N,N-di-Boc protected amines is possible. This is typically achieved by using milder acidic conditions, such as a lower concentration of acid or a weaker acid, and carefully monitoring the reaction progress. Thermal deprotection methods have also been shown to be effective for selective mono-deprotection of N,N-bis-Boc compounds.
Q5: How can I monitor the progress of the deprotection reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
TLC: The starting material (this compound) is significantly less polar than the mono-deprotected (N-Boc-N-allylamine) and fully deprotected (allylamine) products. You should observe the disappearance of the starting material spot and the appearance of new, lower Rf spots corresponding to the products.
-
LC-MS: This technique can provide more detailed information on the relative amounts of the starting material, mono-Boc, and fully deprotected products by monitoring their respective molecular ion peaks.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | 1. Insufficient acid concentration or equivalents.2. Short reaction time.3. Low reaction temperature. | 1. Increase the concentration of the acid (e.g., use a higher percentage of TFA in the solvent).2. Extend the reaction time and continue to monitor by TLC or LC-MS.3. Allow the reaction to warm to room temperature if performed at 0°C. |
| Formation of a Major Side Product with a Mass of +56 amu | tert-butylation of the desired amine product by the tert-butyl cation generated during deprotection. | 1. Add a scavenger such as triisopropylsilane (TIS, 1-2 equivalents) or water to the reaction mixture before adding the acid.2. Use a milder deprotection method if the desired product is highly nucleophilic. |
| Presence of Multiple Unidentified Products | 1. Degradation of the allyl group under harsh acidic conditions.2. tert-butylation of the solvent or other species in the reaction mixture. | 1. Use milder deprotection conditions (lower acid concentration, shorter reaction time).2. Ensure the use of a high-purity, non-nucleophilic solvent.3. Employ a scavenger to minimize side reactions involving the tert-butyl cation. |
| Difficulty in Isolating the Product | The product amine may be volatile or highly water-soluble, especially the fully deprotected allylamine. | 1. After quenching the reaction, carefully neutralize the excess acid and extract with an appropriate organic solvent.2. If the product is the amine salt (e.g., trifluoroacetate or hydrochloride), it may be possible to precipitate it from a non-polar solvent like diethyl ether.3. For small-scale reactions, removal of the solvent and acid under high vacuum may be sufficient. |
| Stepwise Deprotection is not Selective | The reaction conditions are too harsh, leading to the rapid removal of both Boc groups. | 1. Reduce the concentration of the acid.2. Perform the reaction at a lower temperature (e.g., 0°C or -20°C).3. Use a weaker acid for deprotection. |
Quantitative Data Summary
The following table provides a hypothetical comparison of product distribution under different deprotection conditions. Actual results may vary depending on the specific substrate and reaction scale.
| Deprotection Conditions | This compound (%) | N-Boc-N-allylamine (%) | Allylamine (%) | Side Products (%) |
| 20% TFA in DCM, 0°C, 1 hr | 40 | 55 | 5 | <1 |
| 50% TFA in DCM, RT, 2 hrs | <5 | 15 | 80 | <5 |
| 50% TFA in DCM with TIS, RT, 2 hrs | <5 | 10 | 85 | <1 |
| 4M HCl in Dioxane, RT, 4 hrs | <5 | 5 | 90 | <1 |
Experimental Protocols
Protocol 1: Complete Deprotection using TFA
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, 0.1-0.2 M).
-
Add a scavenger, such as triisopropylsilane (TIS, 2.0 eq).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 10-20 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with toluene (2 x 10 mL) to remove residual TFA.
-
The resulting allylamine trifluoroacetate salt can be used directly or further purified.
Protocol 2: Selective Mono-Deprotection
-
Dissolve this compound (1.0 eq) in DCM (0.1-0.2 M).
-
Cool the solution to 0°C.
-
Slowly add a pre-chilled solution of 20% TFA in DCM (v/v) (2-3 eq of TFA).
-
Stir the reaction at 0°C and monitor closely by TLC or LC-MS every 15-30 minutes.
-
Once the desired amount of mono-deprotected product is observed (with minimal formation of the fully deprotected product), quench the reaction by adding it to a cooled, saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting N-Boc-N-allylamine by column chromatography.
Visualizations
Caption: Deprotection pathway of this compound.
Caption: Troubleshooting workflow for deprotection reactions.
References
Optimizing reaction temperature for N-Boc protection of sterically hindered amines.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-Boc protection of sterically hindered amines.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My N-Boc protection reaction of a sterically hindered amine is extremely slow or showing no conversion. What are the primary causes and how can I address this?
A1: Low reactivity is a common challenge with sterically hindered amines due to restricted access to the nitrogen's lone pair of electrons. Several factors can contribute to a sluggish or failed reaction:
-
Insufficient Reaction Temperature: Room temperature is often too low for the N-Boc protection of bulky amines. Gently warming the reaction mixture can significantly increase the reaction rate.[1][2] A moderate temperature increase to around 40-50 °C is a good starting point.[]
-
Inadequate Activation of (Boc)₂O: For weakly nucleophilic or sterically hindered amines, the electrophilicity of di-tert-butyl dicarbonate ((Boc)₂O) may not be sufficient. The use of a catalyst can overcome this barrier.
-
Suboptimal Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction rate. For sterically hindered amines, a switch to a polar aprotic solvent like DMF or the use of alcoholic solvents such as methanol, which can accelerate the reaction for aromatic amines, may be beneficial.[1]
Q2: I'm observing low yields in my N-Boc protection of a bulky amine. What are the likely side reactions and how can I minimize them?
A2: Low yields are often a result of competing side reactions that consume starting material or the desired product. Key side reactions to consider are:
-
Urea Formation: This is more prevalent with sterically hindered amines and can be exacerbated by the use of very strong bases or high temperatures.[1] To mitigate this, consider using a milder base and carefully optimizing the reaction temperature.
-
Di-Boc Protection: While less common with highly hindered secondary amines, primary amines can sometimes undergo double Boc protection, especially with a large excess of (Boc)₂O and a strong base.[1] Using a controlled stoichiometry of (Boc)₂O (around 1.1 to 1.2 equivalents) is recommended.
-
O-Boc Protection: If your substrate contains a hydroxyl group, it can compete with the amine for reaction with (Boc)₂O. To favor N-protection, avoid strong bases that can deprotonate the alcohol and consider running the reaction at a lower temperature.
Q3: What is the recommended starting point for optimizing the reaction temperature for a novel, sterically hindered amine?
A3: A systematic approach is recommended. Start with a moderate temperature, such as 40 °C, and monitor the reaction progress by TLC or LC-MS. If the reaction is still slow, incrementally increase the temperature by 10-15 °C and continue to monitor. Be aware that higher temperatures can lead to the formation of byproducts, so it is a trade-off between reaction rate and selectivity.[1] For particularly challenging substrates, refluxing in a suitable solvent may be necessary.
Q4: When should I consider using a catalyst for the N-Boc protection of a hindered amine?
A4: A catalyst is highly recommended when dealing with weakly nucleophilic or sterically hindered amines where elevated temperatures alone do not provide a satisfactory reaction rate or yield. 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst that can dramatically accelerate the reaction.[1] However, be aware that DMAP can also promote side reactions, so it should be used in catalytic amounts (e.g., 5 mol%).[4]
Data Presentation: Optimizing Reaction Temperature
The following table summarizes qualitative trends and provides some specific examples for the N-Boc protection of sterically hindered amines. Comprehensive quantitative data comparing a wide range of sterically hindered amines at various temperatures is limited in the readily available literature.
| Amine Substrate | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Notes |
| General Hindered Amine | (Boc)₂O, Base | THF, ACN, DMF | 40-50 | Variable | Moderate to High | A good starting point for optimization.[] |
| Aniline | (Boc)₂O, Amberlite-IR 120 | DCM | Room Temp. | 3 min | 95 | Demonstrates efficient catalysis at ambient temperature.[5] |
| Various Amines | (Boc)₂O | Water/Acetone | Room Temp. | 8-12 min | Good to Excellent | An eco-friendly protocol, though its efficacy with highly hindered amines may vary.[6] |
| 2-Alkenylanilines | (Boc)₂O, DMAP (5 mol%) | CH₂Cl₂ | Room Temp. | Variable | up to 81 | DMAP catalysis is effective at room temperature for these substrates.[4] |
Experimental Protocols
General Protocol for N-Boc Protection of a Sterically Hindered Amine
This protocol provides a starting point for the optimization of the N-Boc protection of a sterically hindered amine.
Materials:
-
Sterically hindered amine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2-1.5 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.05-0.1 equiv, optional)
-
Anhydrous solvent (e.g., THF, DCM, or DMF)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a round-bottom flask, dissolve the sterically hindered amine (1.0 equiv) in the chosen anhydrous solvent.
-
Add the base (TEA or DIPEA, 1.2-1.5 equiv).
-
If using a catalyst, add DMAP (0.05-0.1 equiv).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 equiv) portion-wise to the stirred solution.
-
Heat the reaction mixture to a starting temperature of 40-50 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If the reaction is slow, incrementally increase the temperature.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Visualizations
Caption: Troubleshooting workflow for low conversion in N-Boc protection of hindered amines.
Caption: Decision pathway for optimizing N-Boc protection conditions for hindered amines.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges of Incomplete Boc Deprotection in the Presence of Acid-Sensitive Groups
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with incomplete tert-butyloxycarbonyl (Boc) deprotection, particularly when your substrate contains other acid-sensitive functional groups.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete Boc deprotection?
Incomplete Boc deprotection can arise from several factors:
-
Insufficient Acid Strength or Concentration: The acidic reagent, such as trifluoroacetic acid (TFA), may be too dilute or not potent enough to efficiently cleave the Boc group. The rate of Boc cleavage often exhibits a second-order dependence on the acid concentration.[1]
-
Low Reaction Temperature: Conducting the deprotection at low temperatures (e.g., 0 °C) can significantly slow down the reaction rate.[2]
-
Steric Hindrance: Bulky substituents near the Boc-protected amine can physically block the approach of the acidic reagent.[1][2][3]
-
Electronic Effects: Electron-withdrawing groups on the substrate can destabilize the carbocation intermediate formed during deprotection, thereby slowing the reaction.[4]
-
Poor Substrate Solubility: If the starting material is not fully dissolved in the reaction solvent, it can lead to a heterogeneous mixture and an incomplete reaction.[4]
Q2: My Boc deprotection is successful, but I'm also cleaving other acid-labile groups (e.g., tert-butyl esters, acetals, silyl ethers). How can I achieve selective Boc deprotection?
Achieving selective Boc deprotection in the presence of other acid-sensitive groups is a common challenge. Standard strong acid conditions like TFA or HCl are often too harsh.[2] Consider the following milder alternatives:
-
Phosphoric Acid: Aqueous phosphoric acid can serve as a milder alternative for Boc deprotection.[2]
-
Oxalyl Chloride/Methanol: This system provides a mild method for selective N-Boc deprotection at room temperature and shows tolerance for various functional groups.[5][6]
-
Thermal Deprotection: In some cases, heating the substrate in a suitable solvent like boiling water or methanol can effect Boc removal without the need for acid.[5][7]
-
Lewis Acids: Certain Lewis acids can be employed for selective deprotection under specific conditions.[8]
Q3: What is the role of scavengers during Boc deprotection, and when should I use them?
The deprotection of the Boc group generates a reactive tert-butyl cation.[3][9] This cation is an electrophile that can lead to undesirable side reactions, particularly the alkylation of electron-rich amino acid residues like tryptophan, tyrosine, methionine, and cysteine.[3][9][10]
Scavengers are added to the reaction mixture to "trap" these reactive tert-butyl cations, preventing them from modifying your desired product.[9][11] You should use scavengers when your substrate contains nucleophilic functional groups susceptible to alkylation.
Troubleshooting Guides
Issue 1: Incomplete or Slow Deprotection
-
Question: My Boc deprotection is sluggish or has stalled, as confirmed by TLC or LC-MS. What are the potential causes and solutions?
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Acid Strength or Concentration | Gradually increase the concentration of TFA in dichloromethane (DCM). For more robust substrates, a short duration of neat TFA or switching to a stronger acidic system like 4M HCl in dioxane can be effective.[1][2] |
| Low Reaction Temperature | If the reaction is being conducted at a low temperature, allow it to warm to room temperature.[2] A gentle increase in temperature (e.g., to 40°C) can also be considered, but monitor for side reactions.[1] |
| Steric Hindrance | Increase the reaction time or consider a stronger acidic system.[1][2] |
| Poor Substrate Solubility | Ensure your substrate is fully dissolved. You may need to experiment with different solvent systems.[4] |
Issue 2: Undesired Side Reactions
-
Question: I am observing unexpected byproducts in my reaction mixture after Boc deprotection. What could be causing this?
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Alkylation of Sensitive Residues | The tert-butyl cation generated during deprotection is likely alkylating nucleophilic sites on your molecule.[9] Add scavengers to the reaction mixture to trap the tert-butyl cation.[11] |
| Trifluoroacetylation of the Deprotected Amine | When using TFA, the newly formed amine can be acylated. If this is a persistent issue, consider switching to a different acid system, such as HCl in dioxane.[11] |
| Degradation of Other Acid-Sensitive Groups | The acidic conditions are too harsh for your substrate.[11] Refer to the milder deprotection methods outlined in the FAQs. |
Comparative Data of Deprotection Methods
The following table summarizes various methods for Boc deprotection, providing an overview of their reaction conditions and reported efficiencies.
| Method/Reagent | Substrate Type | Conditions | Time | Yield (%) | Reference |
| Thermal (Continuous Flow) | Aryl & Alkyl Amines | Methanol or Trifluoroethanol, 240 °C | 30 min | 88-93% | [5] |
| Thermal (Boiling Water) | Aromatic & Aliphatic Amines | Water, 100 °C | 10 min - 2 h | Quantitative | [5] |
| Iron(III) Catalysis | N,N'-diprotected amino acids & amines | FeCl₃ (catalytic), DCM, RT | Not Specified | High | [5] |
| Oxalyl Chloride/Methanol | Aromatic, Aliphatic, Heterocyclic Amines | (COCl)₂ (3 equiv.), Methanol, RT | 1 - 4 h | >70% (up to 90%) | [5][6] |
| Aqueous Phosphoric Acid | General | 85 wt% H₃PO₄ in THF, RT | 4-8 hours | Not specified | |
| TFA/DCM | General | 20-50% TFA in DCM, RT | 30 min - 2 hours | Substrate dependent | |
| HCl in Dioxane | General | 4M HCl in Dioxane, RT | 30 min - 2 hours | Substrate dependent | [1][11] |
Experimental Protocols
Protocol 1: Boc Deprotection with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Dissolve the Boc-protected substrate in dichloromethane (DCM) to a concentration of 0.1–0.2 M.[2]
-
Cool the solution to 0 °C in an ice bath.
-
Add an equal volume of trifluoroacetic acid (TFA) to achieve a 50% TFA/DCM solution. If required, add scavengers to this mixture.[1]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.[2]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[2]
-
Upon completion, concentrate the reaction mixture under reduced pressure.[2]
-
To remove residual TFA, co-evaporate with a solvent like toluene (3 times).[2]
-
The resulting amine TFA salt can be used directly or neutralized with a mild base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent.[1]
Protocol 2: Boc Deprotection with HCl in Dioxane
-
Suspend the Boc-protected amine in a 4M solution of HCl in 1,4-dioxane.[1]
-
Stir the mixture at room temperature for 1-2 hours or until the reaction is complete, as monitored by TLC or LC-MS.[1]
-
Evaporate the solvent under vacuum to obtain the hydrochloride salt of the deprotected amine.[1]
-
If the free amine is required, a basic work-up can be performed.[1]
Protocol 3: Mild Boc Deprotection with Aqueous Phosphoric Acid
-
Dissolve the Boc-protected substrate in a suitable organic solvent (e.g., THF).[2]
-
Add aqueous phosphoric acid (85 wt%).[2]
-
Stir the mixture at room temperature for 4-8 hours.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent and neutralize with a mild base (e.g., saturated aqueous NaHCO₃).[2]
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.[2]
Visual Guides
Caption: General experimental workflow for Boc deprotection.
Caption: Decision tree for selecting a Boc deprotection method.
Caption: Mechanism of acid-catalyzed Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Work-up Procedures for N,N-Bis-Boc-N-allylamine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-Bis-Boc-N-allylamine. The focus is on improving the work-up procedure for reactions involving the synthesis or use of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during the work-up of reactions involving this compound?
The most frequent challenges include emulsion formation during liquid-liquid extraction, incomplete removal of reagents such as di-tert-butyl dicarbonate ((Boc)₂O) or catalysts like 4-(Dimethylamino)pyridine (DMAP), and product loss due to the compound's properties.
Q2: My reaction mixture forms a persistent emulsion during extraction. How can I resolve this?
Emulsion formation is common when surfactant-like molecules are present.[1] To break an emulsion, you can try the following:
-
Addition of Brine: Wash the mixture with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help force the separation of the organic and aqueous phases.[1]
-
Gentle Agitation: Instead of vigorous shaking, gently swirl or rock the separatory funnel. This minimizes the formation of fine droplets that lead to emulsions.[1]
-
Centrifugation: If the emulsion persists, transferring the mixture to centrifuge tubes and spinning it can effectively separate the layers.[1]
-
Solvent Modification: Adding a small amount of a different organic solvent can alter the solubility characteristics and break the emulsion.[1]
Q3: How can I ensure the complete removal of unreacted (Boc)₂O and its byproducts?
Residual (Boc)₂O can be difficult to remove by simple extraction. One effective method is to quench the reaction with a small amount of a nucleophilic amine, such as N,N-dimethylethylenediamine, which reacts with the remaining anhydride to form a more water-soluble urea derivative that can be easily washed away.[2] Alternatively, leaving the product under high vacuum for an extended period (e.g., 72 hours) can sublimate the residual (Boc)₂O.
Q4: What is the best way to remove DMAP catalyst during the work-up?
DMAP is basic and can be removed with an acidic wash. A wash with a saturated aqueous solution of copper sulfate (CuSO₄) is effective, as the copper ions complex with the pyridine-type base.[3] Alternatively, washing with a dilute acid like 1M HCl or a saturated aqueous solution of potassium bisulfate (KHSO₄) will protonate the DMAP, making it water-soluble.[3] Using KHSO₄ is often preferred as it can lead to better layer separation.[3]
Q5: Is the N,N-Bis-Boc group stable to aqueous basic washes (e.g., with NaHCO₃ or NaOH)?
Yes, the N,N-Bis-Boc protecting group is generally stable under basic and nucleophilic conditions.[4][5] The mechanism of Boc group cleavage requires acidic conditions to protonate the carbonyl oxygen and facilitate the formation of a stable tert-butyl cation.[6][7] Therefore, washing with aqueous bases like sodium bicarbonate or even dilute sodium hydroxide to remove acidic impurities is a standard and safe procedure.
Q6: I am experiencing low product yield after the work-up. What are the potential causes?
Low yield can result from several factors:
-
Incomplete Reaction: Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Product Loss During Extraction: this compound has some polarity. To minimize its loss to the aqueous phase, use a suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane) and perform multiple extractions (e.g., 3 times). Back-extracting the combined aqueous layers with a fresh portion of organic solvent can also help recover dissolved product.
-
Product Decomposition: While generally stable, prolonged exposure to strong acids can lead to the cleavage of the Boc groups. Ensure acidic washes are performed efficiently and are followed by a neutralizing wash.
Q7: How should I purify this compound if it is not pure after work-up?
If impurities remain after the aqueous work-up, purification by silica gel column chromatography is recommended. Due to the basic nature of the amine, peak tailing can be an issue.[8] To mitigate this, a small amount of a basic modifier, such as triethylamine (0.5-1.0% v/v), can be added to the mobile phase.[8] A typical eluent system would be a gradient of ethyl acetate in hexane.
Data Presentation
Table 1: Recommended Parameters for a Standard Aqueous Work-up
| Parameter | Recommendation | Purpose |
| Quenching Agent | Water or Saturated aq. NH₄Cl | To stop the reaction and dissolve inorganic salts. |
| Extraction Solvent | Ethyl Acetate or Dichloromethane | To dissolve the product and separate it from the aqueous phase. |
| Acidic Wash | 1M aq. HCl or Saturated aq. KHSO₄ | To remove basic impurities like DMAP or unreacted amines.[3] |
| Basic Wash | Saturated aq. NaHCO₃ | To neutralize any remaining acid and remove acidic byproducts. |
| Final Wash | Brine (Saturated aq. NaCl) | To remove residual water from the organic layer and aid in phase separation.[1] |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | To remove trace amounts of water from the organic solvent. |
Table 2: Troubleshooting Guide for Common Work-up Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Persistent Emulsion | High concentration of salts or surfactant-like byproducts. | Add brine to the separatory funnel.[1] Allow the mixture to stand without agitation. If necessary, centrifuge the mixture.[1] |
| Product in Aqueous Layer | Insufficient volume of extraction solvent; product has some water solubility. | Increase the volume of the organic solvent. Perform multiple extractions (3x). Back-extract the combined aqueous layers. |
| White Precipitate at Interface | Insoluble salts. | Add more water to dissolve the salts. If the precipitate persists, filter the biphasic mixture. |
| Low Yield after Purification | Product decomposition on silica gel. | Add triethylamine (0.5-1.0%) to the mobile phase during column chromatography to prevent streaking and decomposition.[8] |
| Presence of (Boc)₂O in Product | Incomplete quenching or removal. | Wash the organic layer with a dilute solution of a scavenger amine (e.g., N,N-dimethylethylenediamine).[2] Place the final product under high vacuum for an extended period. |
Experimental Protocols
Detailed Protocol for the Aqueous Work-up of this compound Synthesis
This protocol assumes the synthesis of this compound from di-tert-butyl iminodicarboxylate and allyl bromide using a base like NaOH or a catalyst like DMAP in an organic solvent (e.g., 2-methyltetrahydrofuran, dichloromethane).[1]
-
Reaction Quenching:
-
Once the reaction is complete as monitored by TLC, cool the reaction mixture to room temperature.
-
Add deionized water to the reaction flask and stir for 5-10 minutes.
-
-
Liquid-Liquid Extraction:
-
Transfer the mixture to a separatory funnel.
-
If the reaction solvent is water-miscible, add a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Separate the organic layer from the aqueous layer.[1]
-
Extract the aqueous layer two more times with the organic solvent. Combine all organic layers.
-
-
Washing the Organic Layer:
-
(Optional Acid Wash): If a basic catalyst like DMAP was used, wash the combined organic layers with 1M aqueous HCl or saturated aqueous KHSO₄.[3]
-
Neutralizing Wash: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove any residual acid and acidic byproducts.[9]
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl solution). This helps to remove the bulk of the dissolved water in the organic phase and breaks up any minor emulsions.[1]
-
-
Drying and Solvent Removal:
-
Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
-
Final Purification (if necessary):
-
If the crude product is not of sufficient purity, perform column chromatography on silica gel.
-
Use a mobile phase of ethyl acetate in hexane, with the addition of 0.5-1.0% triethylamine to prevent peak tailing.[8]
-
Mandatory Visualization
Caption: Standard work-up workflow for this compound.
Caption: Troubleshooting decision tree for work-up procedures.
References
- 1. What is Di-tert-butyl iminodicarboxylate?_Chemicalbook [chemicalbook.com]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. Di-tert-butyl-iminodicarboxylate - Wikipedia [en.wikipedia.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
- 9. beilstein-journals.org [beilstein-journals.org]
Technical Support Center: Strategies for Removing Unreacted Di-tert-butyl Dicarbonate
This guide provides researchers, scientists, and drug development professionals with detailed strategies for the removal of unreacted di-tert-butyl dicarbonate (Boc-anhydride) from reaction mixtures. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to address common challenges encountered during purification.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove unreacted Boc-anhydride?
Excess Boc-anhydride and its byproducts can interfere with subsequent synthetic steps and complicate the purification of the desired N-Boc protected product. Residual Boc-anhydride can appear in ¹H NMR spectra as a characteristic singlet for the tert-butyl group, and its presence can also be detected by a distinct smell.[1]
Q2: What are the primary methods for removing excess Boc-anhydride?
The most common strategies include:
-
Chemical Quenching: Reacting the excess Boc-anhydride with a nucleophile to form a more polar, easily removable byproduct.[1][2]
-
Extractive Work-up: Using aqueous washes, often with a mild base, to hydrolyze and remove the anhydride.[1][2]
-
Chromatography: Separating the product from the anhydride and its byproducts using techniques like flash column chromatography.[1][2]
-
Physical Removal: Employing evaporation or sublimation under high vacuum to remove the volatile Boc-anhydride and tert-butanol byproduct, which is particularly effective for non-volatile products.[1]
-
Scavenger Resins: Using polymer-supported reagents to selectively react with and sequester the excess anhydride, allowing for removal by simple filtration.[1][3]
Q3: Is Boc-anhydride stable during a standard aqueous work-up?
Boc-anhydride is insoluble in water and can be sensitive to acidic or basic conditions, though it is generally stable to neutral water washes.[1][4][5][6] Vigorous washing with a saturated sodium bicarbonate solution is an effective method for hydrolyzing and removing it.[1]
Q4: Can I remove Boc-anhydride simply by evaporation?
Yes, both Boc-anhydride and its tert-butanol byproduct are relatively volatile and can often be removed by rotary evaporation or by placing the reaction mixture under a high vacuum for an extended period.[1][7] Sublimation under high vacuum is another effective physical removal method.[1] This approach is best suited for products that are non-volatile solids.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solutions |
| Residual Boc-anhydride detected after standard work-up. | Insufficient hydrolysis or washing during the aqueous work-up due to Boc-anhydride's low water solubility.[1] | 1. Chemical Quench: Before work-up, add a nucleophilic quenching agent like imidazole or a polymer-supported trisamine (PS-Trisamine) to convert Boc-anhydride into a more water-soluble byproduct.[1][7] 2. Enhanced Aqueous Wash: Increase the number and vigor of washes with a mild base, such as saturated sodium bicarbonate solution.[1] |
| Difficulty separating the product from Boc-anhydride by column chromatography. | The product and Boc-anhydride have similar polarities. | 1. Optimize Eluent: Use a less polar solvent system for flash chromatography. A gradient elution, starting with a non-polar solvent like hexanes and gradually increasing polarity, can improve separation.[2] 2. Alternative Methods: If chromatography is ineffective, consider other methods like sublimation or using a scavenger resin.[2] |
| Product is water-soluble, making extractive work-up difficult. | The desired Boc-protected product partitions into the aqueous layer along with water-soluble byproducts.[1] | 1. Solid-Phase Scavenging: Use a polymer-supported scavenger like PS-Trisamine to remove excess Boc-anhydride. The resin is removed by simple filtration, avoiding an aqueous work-up entirely.[1][3] 2. Sublimation: If the product is a non-volatile solid, sublimation under high vacuum can effectively remove the more volatile Boc-anhydride.[1] |
| The Boc protecting group is partially cleaved during work-up. | The work-up conditions, particularly acidic washes, are too harsh for the substrate. | 1. Use Milder Conditions: For acid-sensitive products, avoid acidic washes. A dilute HCl solution (<0.5M) is often sufficient for removing quenched byproducts like Boc-imidazole.[1][8] For base-sensitive products, use neutral washes.[2] |
| Reaction mixture becomes cloudy or forms a precipitate after adding a quenching agent. | The quenched byproduct (e.g., from imidazole) may have limited solubility in the reaction solvent. | 1. Add a Co-solvent: Introduce a co-solvent in which the byproduct is more soluble to redissolve the precipitate. 2. Proceed with Work-up: The precipitate is often soluble in the aqueous phase and will be removed during the subsequent extraction.[2] |
Comparison of Removal Strategies
| Method | Typical Duration | Scale | Advantages | Disadvantages |
| Chemical Quenching | 15-30 minutes (plus work-up) | Lab Scale | Fast and efficient; quenching agents are readily available.[2] | Requires an additional reagent; the quenching agent or its byproduct may also need removal.[2] |
| Extractive Work-up | 30-60 minutes | Lab to Pilot Scale | Simple and uses common lab reagents; avoids additional organic reagents.[2] | May require multiple washes for complete removal; potential for product loss if it is partially water-soluble.[2] |
| Scavenger Resins | ~2 hours (plus filtration) | Lab Scale | High removal efficiency; purification by simple filtration avoids aqueous work-up.[1][3] | Resins can be expensive; may not be suitable for all substrates. |
| High Vacuum/Sublimation | 24-72 hours | Lab Scale | No additional reagents required; effective for volatile impurities.[1][2] | Very slow; only suitable for non-volatile products.[1] |
| Column Chromatography | Varies | Lab to Pilot Scale | Can provide very high purity. | Can be time-consuming and solvent-intensive; may lead to product loss on the column. |
Experimental Protocols & Workflows
Method 1: Chemical Quenching with Imidazole
This method converts excess Boc-anhydride to 1-Boc-imidazole, which can be readily removed with a dilute acid wash.[9]
Protocol:
-
Upon reaction completion (monitored by TLC or LC-MS), add imidazole (approximately 1.5 equivalents relative to the excess Boc-anhydride) to the reaction mixture.[1]
-
Stir the mixture at room temperature for 1-2 hours.[1]
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[1]
-
Transfer the mixture to a separatory funnel and wash with a dilute aqueous HCl solution (e.g., 0.5M HCl) to remove the Boc-imidazole and any remaining imidazole.[1][9]
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Di-Tert-Butyl Dicarbonate [bzchemicals.com]
- 5. Di-tert-butyl dicarbonate | 24424-99-5 [chemicalbook.com]
- 6. 24424-99-5 CAS MSDS (Di-tert-butyl dicarbonate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
Common pitfalls in handling and storage of N,N-Bis-Boc-N-allylamine.
Welcome to the technical support center for N,N-Bis-Boc-N-allylamine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling, storage, and use of this versatile reagent.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Inconsistent Reaction Yields or Unexpected Side Products
Possible Causes:
-
Degradation of Starting Material: this compound can be susceptible to degradation, particularly under acidic conditions. The tert-butoxycarbonyl (Boc) protecting groups are designed to be removed under acidic conditions, and inadvertent exposure to acids can lead to premature deprotection.[1][2][3]
-
Presence of Impurities: Contaminants in the starting material or solvents can interfere with the desired reaction pathway.
-
Suboptimal Reaction Conditions: Temperature, pH, and solvent choice can significantly impact the reaction outcome. For instance, thermal decomposition can occur at elevated temperatures.[4][5]
Troubleshooting Steps:
-
Verify Starting Material Purity:
-
Perform purity analysis using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Compare the results with the certificate of analysis (CoA) provided by the supplier.
-
If impurities are detected, consider purification by recrystallization or column chromatography.
-
-
Optimize Reaction Conditions:
-
pH Control: The Boc groups are sensitive to acid.[2][3] If your reaction conditions are acidic, consider using a milder acid or a buffered system. For reactions where the Boc groups should remain intact, ensure the reaction medium is neutral or basic.
-
Temperature Management: Avoid excessive heat unless the intention is thermal deprotection.[4][5] Monitor the reaction temperature closely.
-
Inert Atmosphere: While the compound is not reported to be acutely air-sensitive, handling it under an inert atmosphere (e.g., nitrogen or argon) is good practice for moisture-sensitive reactions.
-
-
Monitor Reaction Progress:
-
Use Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of the starting material and the formation of the product and any byproducts. This will help in identifying the optimal reaction time and detecting any degradation.
-
Issue 2: Partial or Complete Deprotection During a Reaction
Possible Causes:
-
Acidic Reagents or Byproducts: The reaction may involve reagents that are acidic or generate acidic byproducts, leading to the cleavage of one or both Boc groups.
-
Acidic Chromatography Conditions: Using acidic modifiers (e.g., trifluoroacetic acid - TFA) during purification by preparative HPLC can cause deprotection.[7]
-
Elevated Temperatures: As mentioned, high temperatures can lead to thermal deprotection.[4]
Troubleshooting Steps:
-
Re-evaluate Reagents: Scrutinize all reagents for potential acidity. If an acidic reagent is necessary, consider adding a non-nucleophilic base to neutralize the acid.
-
Modify Purification Strategy:
-
For chromatography, consider using a neutral or basic mobile phase if compatible with your compound and column.
-
If an acidic modifier is unavoidable in HPLC, use the lowest effective concentration (e.g., 0.1% TFA instead of 1%) and neutralize the collected fractions immediately.[7] Lyophilization is often preferred over evaporation to remove acidic eluents.[7]
-
-
Control Reaction Temperature: Maintain the lowest effective temperature for your reaction.
Frequently Asked Questions (FAQs)
Handling
-
Q1: What are the primary hazards associated with this compound?
-
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
-
Q3: Is this compound sensitive to air or moisture?
-
A3: The compound is described as moisture-sensitive and hygroscopic. It is recommended to handle and store it under an inert gas like nitrogen or argon.
-
Storage
-
Q4: What are the ideal storage conditions for this compound?
-
A4: It should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[14] Some suppliers recommend storage at 2-8°C, while others state room temperature is acceptable.[8][14] Always refer to the supplier's specific recommendations. Keep it away from strong oxidizing agents and acids.[10][11]
-
Reactivity and Stability
-
Q5: Under what conditions are the Boc groups cleaved?
-
Q6: How stable is the allyl group?
-
A6: The allyl group is generally stable under the conditions used for Boc deprotection but can participate in reactions such as palladium-catalyzed cross-coupling.[1]
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₃NO₄ | [14][15] |
| Molecular Weight | 257.33 g/mol | [14] |
| Appearance | Solid | [8] |
| Boiling Point | 293.6 °C | [14] |
| Density | 1.019 g/cm³ | [14] |
Table 2: Recommended Storage Conditions Summary
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C or Room Temperature (as per supplier) | To minimize potential degradation over time. |
| Atmosphere | Inert gas (Nitrogen or Argon) | The compound is hygroscopic and moisture-sensitive. |
| Container | Tightly closed | To prevent moisture ingress. |
| Incompatibilities | Strong oxidizing agents, strong acids | To avoid unwanted reactions and degradation.[10][11] |
Experimental Protocols
Protocol 1: General Procedure for Acidic Deprotection of this compound
This protocol describes the complete removal of both Boc groups to yield allylamine.
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Acid Addition: Add an excess of a strong acid. Common reagents include:
-
Trifluoroacetic acid (TFA), often used as a 20-50% solution in DCM.
-
4M HCl in dioxane.
-
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Remove the solvent and excess acid under reduced pressure.
-
The resulting amine salt can be used directly or neutralized by washing with a basic aqueous solution (e.g., saturated sodium bicarbonate) and extracting the free amine into an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product.
-
Note: This is a general procedure. The optimal conditions may vary depending on the scale of the reaction and the presence of other functional groups.
Visualizations
Caption: A generalized workflow for reactions involving this compound.
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. 115269-99-3 | this compound | Carbamates | Ambeed.com [ambeed.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 115269-99-3 [sigmaaldrich.com]
- 9. N-BOC-Allylamine, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. This compound - High purity | EN [georganics.sk]
- 13. chemos.de [chemos.de]
- 14. This compound [myskinrecipes.com]
- 15. PubChemLite - this compound (C13H23NO4) [pubchemlite.lcsb.uni.lu]
Refining purification techniques for high-purity N,N-Bis-Boc-N-allylamine.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to aid in the refining of purification techniques for high-purity N,N-Bis-Boc-N-allylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can include mono-Boc-allylamine (the product of incomplete reaction), residual starting materials such as allylamine and di-tert-butyl dicarbonate (Boc-anhydride), and byproducts from the decomposition of the Boc group.
Q2: What is a general recommendation for the storage of this compound?
A2: this compound should be stored in a cool, dry place.[1] Some suppliers recommend storage at 2-8°C in a tightly sealed container to prevent degradation.[2]
Q3: My purified this compound is an oil instead of a solid. What could be the cause?
A3: The presence of residual solvents or certain impurities can result in the product being an oil.[3] It is also possible that the product is hygroscopic and has absorbed moisture from the atmosphere. Gently heating the product under high vacuum can help remove volatile impurities and solvents.[3]
Q4: Can this compound be purified by distillation?
A4: With a boiling point of 293.6°C, purification by distillation is theoretically possible.[1] However, due to the high temperature, vacuum distillation would be necessary to prevent thermal decomposition of the compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Purity After Column Chromatography | - Inappropriate solvent system. - Co-elution of impurities. - Decomposition on silica gel. | - Perform a thorough TLC analysis with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to optimize separation. - Consider using a different stationary phase, such as alumina. - For sensitive compounds, consider deactivating the silica gel with a small percentage of triethylamine in the eluent. |
| Product Appears as an Oil or Gum | - Presence of residual solvent. - Hygroscopic nature of the product. - Presence of impurities lowering the melting point. | - Dry the product under high vacuum, possibly with gentle heating (e.g., 40-60°C).[3] - Attempt to crystallize or precipitate the product. Dissolving in a minimal amount of a solvent like methanol and then adding a non-solvent like diethyl ether or n-pentane can induce solidification.[3] |
| Low Recovery Yield After Purification | - Product loss during extraction and washing steps. - Decomposition during purification. - Incomplete elution from the chromatography column. | - Ensure the pH is appropriate during aqueous workup to prevent the protonation of the amine and its loss to the aqueous phase. - Avoid excessive heating during solvent removal. - After column chromatography, flush the column with a more polar solvent to ensure all the product has been eluted. |
| Multiple Spots on TLC After Purification | - Incomplete reaction during synthesis. - Product degradation. | - If unreacted starting materials are present, consider re-subjecting the crude product to the reaction conditions. - If degradation is suspected, re-purify using a milder technique (e.g., flash chromatography with a neutral stationary phase). |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis.
-
Preparation of the Column:
-
Dry pack a silica gel column (230-400 mesh) with the appropriate diameter based on the amount of crude product.
-
Equilibrate the column with the chosen eluent system (e.g., a mixture of hexanes and ethyl acetate, starting with a low polarity).
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a compatible solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load it onto the column.
-
-
Elution:
-
Begin elution with the low-polarity solvent system.
-
Gradually increase the polarity of the eluent to facilitate the elution of the product.
-
Collect fractions and monitor them by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure.
-
Dry the purified product under high vacuum.
-
Protocol 2: Recrystallization/Precipitation
This method is suitable if the product is a solid at room temperature and impurities have different solubilities.
-
Dissolution:
-
Dissolve the crude or oily product in a minimal amount of a suitable hot solvent (e.g., methanol, isopropanol).
-
-
Crystallization/Precipitation:
-
Slowly cool the solution to room temperature and then in an ice bath to induce crystallization.
-
If no crystals form, add a non-solvent (e.g., cold diethyl ether or n-pentane) dropwise until the solution becomes cloudy.[3]
-
-
Isolation:
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of the cold non-solvent.
-
-
Drying:
-
Dry the crystals under high vacuum.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Validation & Comparative
A Comparative Guide to N,N-Bis-Boc-N-allylamine and Fmoc Protecting Groups in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the judicious selection of protecting groups is a cornerstone of success, ensuring the selective transformation of multifunctional molecules. This guide provides an objective comparison between the well-established 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and the orthogonally-protected N,N-Bis-Boc-N-allylamine. This comparison is supported by experimental data to inform strategic decisions in complex synthetic endeavors, including peptide synthesis and the development of novel therapeutics.
Core Principles: A Tale of Two Orthogonal Strategies
The primary distinction between the Fmoc group and the N,N-Bis-Boc-N-allyl protection strategy lies in their deprotection chemistry, which dictates their application in orthogonal synthetic schemes.
The Fmoc Group: A widely used protecting group in solid-phase peptide synthesis (SPPS), the Fmoc group is characterized by its lability to basic conditions.[1] Typically, a solution of piperidine in a polar aprotic solvent is used to cleave the Fmoc group from the N-terminus of a growing peptide chain, leaving acid-labile side-chain protecting groups intact. This orthogonality is a key feature of the popular Fmoc/tBu strategy in SPPS.[1]
This compound: This reagent offers a dual-protection strategy for a primary amino group. The two tert-butyloxycarbonyl (Boc) groups are labile to acidic conditions, commonly cleaved with trifluoroacetic acid (TFA).[2] Crucially, the Boc groups are stable under basic and nucleophilic conditions.[2] In contrast, the N-allyl group is stable to both acidic and basic conditions but can be selectively removed via palladium(0)-catalyzed reactions.[3] This provides a triply orthogonal system, where the Boc groups, the allyl group, and other protecting groups (like Fmoc) can be removed under distinct, non-interfering conditions.
Data Presentation: A Quantitative Comparison
The following tables summarize quantitative data on the deprotection of Fmoc and the representative deprotection conditions for the Boc and allyl groups of this compound. It is important to note that specific data for the deprotection of this compound is not widely available, and the data presented for this molecule is representative of typical Boc and allyl deprotection reactions found in the literature.
Table 1: Comparison of Deprotection Conditions and Performance
| Parameter | This compound (Boc Deprotection) | This compound (Allyl Deprotection) | Fmoc Protecting Group |
| Deprotection Reagent | Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[3][4] | Pd(PPh₃)₄, Scavenger (e.g., dimedone, phenylsilane)[4] | 20% Piperidine in Dimethylformamide (DMF)[5] |
| Typical Concentration | 20-50% (v/v) TFA in DCM[4] | 3 eq. Pd(PPh₃)₄[5] | 20% (v/v) Piperidine in DMF[6] |
| Reaction Temperature | 0 °C to Room Temperature[4] | Room Temperature[5] | Room Temperature[6] |
| Typical Reaction Time | 30 minutes – 2 hours[3][4] | 1-3 hours[5] | 2 x 10 minutes[6] |
| Typical Yield | >80%[4] | >90%[4] | >95%[5] |
| Purity of Product | Generally high, dependent on substrate and workup[4] | High, requires removal of palladium catalyst[5] | High, potential for side reactions like aspartimide formation[7] |
Experimental Protocols
Detailed methodologies for the deprotection of each protecting group are provided below.
Protocol 1: Deprotection of Boc Groups from this compound using Trifluoroacetic Acid (TFA)
Materials:
-
This compound substrate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the this compound substrate in anhydrous DCM (0.1–0.2 M) in a round-bottom flask.[4]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[4]
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).[4]
-
Upon completion, carefully neutralize the reaction by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.
Protocol 2: Deprotection of the Allyl Group from this compound via Palladium(0)-Catalyzed Reaction
Materials:
-
This compound substrate
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Allyl scavenger (e.g., dimedone, phenylsilane)
-
Anhydrous solvent (e.g., Chloroform (CHCl₃), Tetrahydrofuran (THF))
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer
Procedure:
-
Dissolve the this compound substrate in the anhydrous solvent in a Schlenk flask under an inert atmosphere.
-
Add the allyl scavenger (e.g., 5 equivalents of phenylsilane).[8]
-
Add the Pd(PPh₃)₄ catalyst (e.g., 0.1 equivalents).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture can be filtered through a pad of celite to remove the palladium catalyst.
-
The filtrate is then concentrated under reduced pressure, and the residue can be purified by column chromatography to yield the deprotected product.
Protocol 3: Deprotection of the Fmoc Group using Piperidine
Materials:
-
Fmoc-protected substrate (e.g., on solid support)
-
20% (v/v) Piperidine in Dimethylformamide (DMF)
-
DMF for washing
-
Reaction vessel for solid-phase synthesis
Procedure (for Solid-Phase Peptide Synthesis):
-
Swell the Fmoc-protected peptide-resin in DMF.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 3 minutes.[6]
-
Drain the solution.
-
Add a fresh portion of the 20% piperidine in DMF solution.
-
Agitate the mixture for 10-15 minutes.[6]
-
Drain the solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.
Mandatory Visualizations
Chemical Structures
Caption: Chemical structures of the Fmoc protecting group and this compound.
Deprotection Mechanisms
Caption: Deprotection mechanisms for Fmoc, Bis-Boc, and Allyl protecting groups.
Experimental Workflow Comparison
Caption: Comparative experimental workflows for Fmoc-based synthesis and an orthogonal strategy using this compound.
Conclusion
The choice between the Fmoc protecting group and the this compound strategy is contingent on the specific requirements of the synthetic route. The Fmoc group remains the gold standard for routine solid-phase peptide synthesis due to its mild, base-labile deprotection. However, for complex synthetic targets requiring multiple, orthogonal deprotection steps, this compound offers a versatile alternative. The ability to selectively remove either the acid-labile Boc groups or the palladium-labile allyl group provides chemists with enhanced flexibility and control in the design and execution of intricate synthetic pathways. A thorough understanding of the deprotection conditions, potential side reactions, and orthogonality of each protecting group is paramount for the successful synthesis of target molecules.
References
- 1. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | High-Purity Reagent [benchchem.com]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Orthogonal N,N-deprotection strategies of β-amino esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Boc Deprotection: Trifluoroacetic acid (TFA) vs. Hydrochloric acid (HCl)
For researchers, scientists, and professionals in drug development, the selection of an appropriate deprotection strategy for the tert-butyloxycarbonyl (Boc) group is a critical step that can significantly influence reaction efficiency, yield, and purity of the final product. The most common reagents for this transformation are the strong acids Trifluoroacetic acid (TFA) and Hydrochloric acid (HCl). This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the optimal deprotection method.
The choice between TFA and HCl is often dictated by the specific substrate, the presence of other acid-labile functional groups, and the desired salt form of the resulting amine.[1] While both acids are highly effective at cleaving the Boc group, they exhibit key differences in reaction kinetics, selectivity, and handling properties.[1]
Quantitative Comparison
The following table summarizes the key quantitative and qualitative differences between TFA and HCl for Boc deprotection based on published experimental data.
| Parameter | Trifluoroacetic Acid (TFA) | Hydrogen Chloride (HCl) |
| Typical Concentration | 20-50% in Dichloromethane (DCM)[1][2], neat TFA[3] | 4M in Dioxane[1][3], 1M-4M in various organic solvents (e.g., MeOH, EtOAc)[1] |
| Reaction Time | Generally fast, from 30 minutes to a few hours at room temperature.[1] | Can be very rapid (e.g., 30 minutes with 4M HCl in dioxane)[1][3] or slower depending on the solvent and concentration.[1] |
| Yield | Typically high to quantitative.[1] | Typically high to quantitative.[1] |
| Product Purity | Generally high, but the resulting TFA salt can sometimes be oily or difficult to crystallize.[1][4] | Often high, with the resulting hydrochloride salt frequently being a crystalline solid, which can aid in purification.[1][4] |
| Selectivity | Can be less selective and may cleave other acid-sensitive groups.[1] | Can offer better selectivity, for instance, in the presence of tert-butyl esters.[2][3] |
| Side Reactions | The intermediate t-butyl cation can lead to alkylation of nucleophilic residues (e.g., tryptophan, methionine); scavengers like anisole or thioanisole are sometimes used to prevent this.[1][3] | Similar potential for t-butyl cation side reactions, though the choice of solvent can influence this.[1][5] |
| Handling | Volatile and corrosive, requiring careful handling in a fume hood.[6] | Can be used as a gas or in solution; solutions in organic solvents are common and require careful handling.[7][8] |
Reaction Mechanism
The deprotection of a Boc-protected amine with either TFA or HCl proceeds through an acid-catalyzed mechanism. The process involves the following key steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (TFA or HCl).[6][9]
-
Formation of a Tert-butyl Cation: This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage. This results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[9][10]
-
Decarboxylation: The carbamic acid intermediate is unstable and rapidly decomposes, releasing carbon dioxide and the free amine.[9][10]
-
Amine Salt Formation: The resulting amine is then protonated by the excess acid to form the corresponding trifluoroacetate or hydrochloride salt.[6]
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes a general method for the removal of a Boc group from an amine using a solution of TFA in DCM.[1][6]
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected amine in anhydrous DCM (e.g., 0.1-0.5 M concentration) in a round-bottom flask.[6]
-
Cool the solution to 0 °C using an ice bath.[6]
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[1]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6]
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.[6]
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Note that CO₂ evolution may cause pressure buildup.[6]
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.
Protocol 2: Boc Deprotection using 4M HCl in Dioxane
This method is highly efficient and often yields the deprotected amine as its hydrochloride salt, which can be advantageous for purification.[10]
Materials:
-
Boc-protected compound
-
4M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the Boc-protected compound in a minimal amount of 4M HCl in 1,4-dioxane in a round-bottom flask.[10]
-
Stir the reaction mixture at room temperature. Reaction times can range from 30 minutes to 16 hours, depending on the substrate.[2][7] Monitor the reaction by TLC or LC-MS.
-
The hydrochloride salt of the product may precipitate during the reaction.[10]
-
Upon completion, the solvent can be removed in vacuo to yield the crude hydrochloride salt.[7]
-
The product can be triturated with anhydrous diethyl ether to induce precipitation and then washed with diethyl ether to remove non-polar impurities.[1][10]
-
Collect the solid by filtration and dry under vacuum to obtain the pure deprotected amine hydrochloride.[11]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for a Boc deprotection experiment, from the starting material to the final, purified product.
Conclusion
Both TFA and HCl are robust and effective reagents for the deprotection of Boc-protected amines.[3][9] The choice between them depends on a careful consideration of the substrate's sensitivity to acid, the desired final salt form, and the required selectivity. While TFA is a highly effective and volatile reagent, simplifying product isolation, HCl often provides a crystalline hydrochloride salt that can facilitate purification.[1][4] For substrates with other acid-labile groups, HCl in a suitable solvent system may offer superior selectivity.[3] By understanding the nuances of each reagent and optimizing the reaction conditions, researchers can achieve efficient and clean deprotection for a wide range of applications in organic synthesis and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Boc Deprotection - HCl [commonorganicchemistry.com]
- 8. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Analytical Characterization of N,N-Bis-Boc-N-allylamine
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and pharmaceutical development, the precise characterization of building blocks is paramount to ensure the integrity and success of multi-step synthetic pathways. N,N-Bis-Boc-N-allylamine, a versatile intermediate, requires rigorous analytical scrutiny to confirm its identity, purity, and stability. This guide provides a comparative overview of the key analytical methods for the characterization of this compound, offering supporting data and detailed experimental protocols to aid researchers in their synthetic endeavors.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical technique is contingent on the specific information required. While spectroscopic methods provide structural elucidation, chromatographic techniques are indispensable for purity assessment. A summary of the primary analytical methods and their performance is presented below.
| Analytical Method | Information Provided | Key Performance Characteristics | Alternative Methods |
| ¹H & ¹³C NMR Spectroscopy | Detailed structural information, including the electronic environment of protons and the carbon skeleton. | High resolution, definitive structural confirmation. | 2D NMR (COSY, HSQC, HMBC) for more complex structural assignments. |
| Mass Spectrometry (MS) | Molecular weight confirmation and fragmentation patterns for structural insights. | High sensitivity, accurate mass determination. | Chemical Ionization (CI) for softer ionization and preservation of the molecular ion. |
| FTIR Spectroscopy | Identification of functional groups present in the molecule. | Rapid, non-destructive, provides a molecular fingerprint. | Raman Spectroscopy. |
| Thin-Layer Chromatography (TLC) | Qualitative purity assessment, reaction monitoring, and solvent system optimization for column chromatography. | Simple, rapid, and cost-effective. | High-Performance Thin-Layer Chromatography (HPTLC) for better resolution and quantification. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis and separation of impurities. | High resolution, high sensitivity, and quantitative. | Ultra-High-Performance Liquid Chromatography (UHPLC) for faster analysis and higher resolution. |
Experimental Data Summary
The following tables summarize the expected quantitative data for the characterization of this compound based on typical analytical techniques.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~5.8 | m | -CH=CH₂ |
| ¹H | ~5.2 | m | -CH=CH₂ |
| ¹H | ~4.0 | d | -N-CH₂- |
| ¹H | 1.48 | s | -C(CH₃)₃ |
| ¹³C | ~153 | s | C=O |
| ¹³C | ~134 | s | -CH=CH₂ |
| ¹³C | ~117 | s | -CH=CH₂ |
| ¹³C | ~82 | s | -C(CH₃)₃ |
| ¹³C | ~50 | s | -N-CH₂- |
| ¹³C | ~28 | s | -C(CH₃)₃ |
Table 2: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 258.17000 |
| [M+Na]⁺ | 280.15194 |
| [M-H]⁻ | 256.15544 |
Table 3: Expected FTIR Absorption Bands
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| C=O (carbamate) | Stretch | ~1700 |
| C-H (alkane) | Stretch | ~2980-2850 |
| C=C (alkene) | Stretch | ~1645 |
| =C-H (alkene) | Bend | ~990 and ~910 |
| C-N | Stretch | ~1250-1020 |
Table 4: Chromatographic Data
| Technique | Stationary Phase | Mobile Phase (Eluent) | Expected Result |
| TLC | Silica gel 60 F₂₅₄ | Ethyl acetate/Hexane (e.g., 20:80 v/v) | R_f ≈ 0.4-0.5 |
| HPLC (RP) | C18 | Acetonitrile/Water with 0.1% TFA (gradient) | A single major peak, retention time dependent on the specific gradient. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard 1D proton experiment.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled ¹³C experiment.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak (7.26 ppm for CDCl₃).
-
Integrate the signals in the ¹H NMR spectrum.
-
Identify the chemical shifts of the peaks in both ¹H and ¹³C spectra.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of this compound.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Ionization Method: Electrospray Ionization (ESI) in positive ion mode is commonly used.
Sample Preparation: Prepare a dilute solution of the compound (approximately 10 µg/mL) in a suitable solvent such as acetonitrile or methanol.
Analysis:
-
Acquire a full scan mass spectrum (MS1) to determine the mass-to-charge ratio (m/z) of the intact molecule, typically observed as the [M+H]⁺ adduct.
-
Perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation and obtain structural information. Common fragmentation pathways for Boc-protected amines include the loss of isobutylene (56 Da) or the entire Boc group (100 Da).
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: FTIR spectrometer.
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, or directly if it is a liquid. For solid samples, a KBr pellet or Attenuated Total Reflectance (ATR) can be used.
Analysis: Acquire the spectrum over the range of 4000-400 cm⁻¹. Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Thin-Layer Chromatography (TLC)
Objective: For rapid, qualitative assessment of purity and for monitoring the progress of chemical reactions.
Materials:
-
TLC plates (silica gel 60 F₂₅₄).
-
TLC developing chamber.
-
UV lamp (254 nm).
-
Staining solution (e.g., potassium permanganate).
Mobile Phase (Eluent): A mixture of ethyl acetate and hexane is commonly used. The ratio can be adjusted to achieve an optimal R_f value (typically 0.3-0.5). A starting point could be 20:80 (v/v) ethyl acetate:hexane.
Procedure:
-
Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the sample solution onto the baseline of the TLC plate.
-
Place the plate in a developing chamber saturated with the mobile phase.
-
Allow the solvent to ascend the plate.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp. The compound may also be visualized by staining.
-
Calculate the R_f value for the spot.
High-Performance Liquid Chromatography (HPLC)
Objective: To quantitatively determine the purity of this compound.
Instrumentation: HPLC system with a UV detector.
Chromatographic Conditions (Reversed-Phase):
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a common starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5-1 mg/mL.
Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.
Visualizing the Analytical Workflow
The following diagrams, generated using the DOT language, illustrate the logical flow of the characterization process.
Caption: A logical workflow for the analytical characterization of this compound.
Interpreting the NMR Spectra of N,N-Bis-Boc-N-allylamine: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, a thorough understanding of analytical data is paramount for the unambiguous characterization of synthesized molecules. This guide provides a detailed interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N,N-Bis-Boc-N-allylamine, a common building block in organic synthesis. We present predicted NMR data based on established chemical shift principles and provide a standardized experimental protocol for data acquisition.
This compound, with the molecular formula C₁₃H₂₃NO₄, possesses a unique structure combining a nitrogen atom protected by two tert-butoxycarbonyl (Boc) groups and an allyl group.[1] This combination of functionalities gives rise to a characteristic set of signals in its NMR spectra, which are crucial for confirming its identity and purity.
¹H NMR Spectral Analysis
The proton NMR spectrum of this compound is expected to exhibit four distinct signals corresponding to the different proton environments in the molecule. The integration of these signals will reflect the number of protons in each environment.
Table 1: Predicted ¹H NMR Data for this compound
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | 5.70 - 5.90 | ddt | 1H | -CH=CH₂ |
| b | 5.10 - 5.25 | m | 2H | -CH=CH₂ |
| c | 3.90 - 4.10 | d | 2H | N-CH₂- |
| d | 1.45 | s | 18H | -C(CH₃)₃ |
-
Allyl Protons: The vinyl protons of the allyl group are the most downfield signals due to the deshielding effect of the double bond. The proton on the internal carbon (-CH =CH₂) is expected to appear as a multiplet, specifically a doublet of doublet of triplets (ddt), in the range of 5.70-5.90 ppm. The two terminal vinyl protons (-CH=CH₂ ) will likely appear as a multiplet around 5.10-5.25 ppm.
-
Allylic Protons: The two protons on the carbon adjacent to the nitrogen and the double bond (N-CH₂ -) are expected to be deshielded by both the nitrogen and the π-system, resonating as a doublet in the region of 3.90-4.10 ppm.
-
Boc Protons: The eighteen protons of the two tert-butyl groups of the Boc protecting groups are chemically equivalent and will therefore appear as a sharp singlet at approximately 1.45 ppm. This signal will be the most upfield and the most intense due to the large number of equivalent protons.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show six distinct signals, corresponding to the six non-equivalent carbon environments.
Table 2: Predicted ¹³C NMR Data for this compound
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~155 | C=O |
| 2 | ~134 | -CH=CH₂ |
| 3 | ~117 | -CH=CH₂ |
| 4 | ~80 | -C(CH₃)₃ |
| 5 | ~50 | N-CH₂- |
| 6 | ~28 | -C(CH₃)₃ |
-
Carbonyl Carbon: The carbonyl carbons of the two Boc groups are the most deshielded and will appear at the downfield end of the spectrum, typically around 155 ppm.
-
Olefinic Carbons: The two carbons of the double bond will resonate in the olefinic region. The internal carbon (-C H=CH₂) is expected around 134 ppm, while the terminal carbon (-CH=C H₂) will be further upfield, around 117 ppm.
-
Quaternary Carbon of Boc Group: The quaternary carbons of the two tert-butyl groups will appear around 80 ppm.
-
Allylic Carbon: The carbon atom of the methylene group attached to the nitrogen (N-C H₂-) is expected to be found around 50 ppm.
-
Methyl Carbons of Boc Group: The methyl carbons of the two tert-butyl groups will give a single, intense signal in the aliphatic region, typically around 28 ppm.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental protocol is recommended:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and its residual proton signal at 7.26 ppm and carbon signal at 77.16 ppm can be used for spectral calibration.
-
Instrumentation: Utilize a nuclear magnetic resonance spectrometer with a proton frequency of at least 300 MHz. Higher field strengths (e.g., 400 or 500 MHz) will provide better signal dispersion and resolution.
-
¹H NMR Acquisition Parameters:
-
Number of Scans: 16-32 scans are typically sufficient.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.
-
Pulse Width: A 30° or 45° pulse angle can be used to reduce the experiment time without significant loss of signal for qualitative analysis. For quantitative analysis, a 90° pulse with a longer relaxation delay is necessary.
-
Spectral Width: A spectral width of approximately 12-15 ppm is appropriate.
-
-
¹³C NMR Acquisition Parameters:
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
-
Pulse Program: A standard proton-decoupled pulse sequence should be used to simplify the spectrum and improve the signal-to-noise ratio.
-
Spectral Width: A spectral width of approximately 200-220 ppm is suitable for observing all expected carbon signals.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) followed by a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.
Structural and NMR Correlation Diagram
The following diagram illustrates the structure of this compound and highlights the different proton and carbon environments that give rise to the predicted NMR signals.
References
Mass spectrometry analysis and fragmentation patterns of N,N-Bis-Boc-N-allylamine.
This guide provides a detailed analysis of the mass spectrometric behavior of N,N-Bis-Boc-N-allylamine, a common building block in organic synthesis.[1] Understanding its fragmentation pattern is crucial for reaction monitoring, purity assessment, and structural confirmation. We compare its behavior under different ionization conditions and contrast its fragmentation with a related mono-protected alternative, providing researchers with predictive data for compound identification.
Introduction to Mass Spectrometric Analysis of Protected Amines
This compound is a valuable reagent featuring a tertiary amine protected by two acid-labile tert-butoxycarbonyl (Boc) groups and a reactive allyl moiety.[1] Mass spectrometry (MS) is an essential tool for its characterization. However, the inherent instability of protecting groups under certain MS conditions can make spectral interpretation challenging.[2]
Electrospray ionization (ESI) is a soft ionization technique that typically yields a protonated molecular ion ([M+H]⁺) and allows for controlled fragmentation via tandem mass spectrometry (MS/MS). The fragmentation of Boc-protected compounds under ESI collision-induced dissociation (CID) is well-characterized, primarily involving the loss of isobutylene (C₄H₈) followed by the loss of carbon dioxide (CO₂).[3][4] In contrast, harder ionization techniques like Electron Impact (EI) ionization lead to more extensive fragmentation, where the molecular ion may not be observed at all.[3][5]
Predicted Fragmentation Patterns
The fragmentation of this compound is dominated by the sequential decomposition of its two Boc groups. The specific ions observed depend heavily on the ionization method employed.
Comparison of Ionization Techniques:
-
Electrospray Ionization (ESI-MS/MS): This is the preferred method for this class of compounds. It begins with the formation of the protonated parent molecule ([M+H]⁺ at m/z 258.17). Applying collision energy then induces a stepwise fragmentation cascade. The primary pathway involves the loss of a 56 Da neutral fragment (isobutylene), followed by a 44 Da loss (CO₂). This process can repeat for the second Boc group, providing a clear signature for the di-protected amine.
-
Electron Impact (EI): Under the high-energy conditions of EI, the molecular ion is often unstable. The spectrum is typically dominated by smaller, highly stable fragments. A major characteristic fragment for Boc-protected compounds is the tert-butyl cation at m/z 57. Other common fragments arise from losses of isobutylene (C₄H₈) and the entire Boc moiety (C₅H₈O₂).[3]
Comparison with N-Boc-allylamine:
A comparison with the mono-protected analogue, N-Boc-allylamine (MW: 157.21 g/mol ), highlights the diagnostic power of MS.[6][7] N-Boc-allylamine would present a much simpler MS/MS spectrum, showing the transition from its protonated form (m/z 158.12) to a primary fragment at m/z 102.07 (loss of 56 Da) and a secondary fragment at m/z 58.06 (subsequent loss of 44 Da). The presence of an additional fragmentation sequence in this compound, originating from the ion at m/z 158.11, is definitive proof of the second Boc group.
Quantitative Fragmentation Data
The following table summarizes the predicted key ions for this compound based on established fragmentation rules for Boc-protected amines.
| Ionization Mode | Precursor Ion (m/z) | Neutral Loss (Fragment & Da) | Fragment Ion (m/z) | Proposed Structure/Fragment |
| ESI | 258.17 ([M+H]⁺) | - | 258.17 | Protonated this compound |
| ESI-MS/MS | 258.17 | C₄H₈ (56.06) | 202.11 | [M+H - isobutylene]⁺ |
| ESI-MS/MS | 202.11 | CO₂ (44.00) | 158.11 | [M+H - isobutylene - CO₂]⁺ (Mono-Boc intermediate) |
| ESI-MS/MS | 158.11 | C₄H₈ (56.06) | 102.05 | [M+H - 2*isobutylene - CO₂]⁺ |
| ESI-MS/MS | 102.05 | CO₂ (44.00) | 58.06 | [Allylamine+H]⁺ |
| EI | 257.16 (M⁺˙) | C₄H₉˙ (57.07) | 200.09 | [M - t-butyl]⁺˙ |
| EI | 257.16 (M⁺˙) | C₅H₉O₂˙ (101.06) | 156.10 | [M - Boc]⁺ |
| EI | - | - | 57.07 | [t-butyl]⁺ (Often the base peak) |
Fragmentation Pathway Visualization
The logical flow of the fragmentation cascade under ESI-MS/MS conditions is illustrated below. This pathway shows the sequential neutral losses that are characteristic of a di-Boc protected amine.
Caption: ESI-MS/MS fragmentation of this compound.
Experimental Protocol: ESI-MS/MS Analysis
The following is a representative protocol for the analysis of this compound.
-
Sample Preparation:
-
Prepare a stock solution of the analyte at 1 mg/mL in methanol.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for direct infusion.
-
-
Instrumentation:
-
Analysis is performed on a quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr (Nitrogen)
-
Desolvation Gas Flow: 600 L/hr (Nitrogen)
-
-
Data Acquisition:
-
MS Scan: Acquire full scan mass spectra from m/z 50 to 500 to identify the precursor ion ([M+H]⁺ at m/z 258.17).
-
MS/MS Scan: Select the precursor ion at m/z 258.17 for fragmentation.
-
Collision Gas: Argon.
-
Collision Energy: Ramp from 10 to 40 eV to observe the full fragmentation cascade, from initial isobutylene loss to the formation of the final allylamine fragment. Data from different collision energies can be combined to construct a comprehensive fragmentation map.
-
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
- 4. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. N-BOC-Allylamine, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. N-BOC allylamine | C8H15NO2 | CID 86738925 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative analysis of flash chromatography versus preparative HPLC for N,N-Bis-Boc-N-allylamine purification.
For researchers, scientists, and drug development professionals, the meticulous purification of synthetic intermediates is a cornerstone of successful research and development. The purity of a compound like N,N-Bis-Boc-N-allylamine, a protected amine, directly impacts the outcome of subsequent synthetic steps and the integrity of the final product. The two most common chromatographic techniques for purifying such compounds are flash chromatography and preparative High-Performance Liquid Chromatography (HPLC). The choice between these methods hinges on a trade-off between speed, resolution, capacity, and cost.[1]
This guide presents an objective comparison of flash chromatography and preparative HPLC for the purification of this compound, providing supporting experimental data from a representative purification to aid in the selection of the most suitable strategy.
At a Glance: Key Performance Metrics
The selection of a purification method is a critical decision in the synthetic workflow. Flash chromatography is often the initial choice for rapid, large-scale purification, while preparative HPLC is reserved for achieving the highest purity levels required for demanding applications.[1][2]
| Feature | Flash Chromatography | Preparative HPLC |
| Principle | Medium-pressure liquid chromatography using larger particle size stationary phase (typically silica gel). | High-pressure liquid chromatography using smaller particle size stationary phase for high efficiency.[3] |
| Primary Use | Rapid purification of intermediates, removal of bulk impurities.[2] | Final purification of final products, separation of complex mixtures and isomers.[1][2] |
| Resolution | Lower, suitable for separating compounds with significant differences in polarity. | High, capable of separating closely related compounds and isomers. |
| Sample Capacity | High, from milligrams to kilograms.[1] | Lower, typically in the milligram to gram scale.[1] |
| Speed | Fast, typically 15-60 minutes per run.[1] | Slower, can take over an hour per run for high-resolution separations.[2] |
| Solvent Consumption | Generally higher per gram of purified compound. | Generally lower due to higher efficiency and smaller column dimensions. |
| Cost (Instrument) | Lower initial investment.[1] | Higher initial investment.[3] |
| Cost (Consumables) | Less expensive columns and solvents.[1] | More expensive, high-purity solvents and specialized columns.[3] |
| Typical Purity | Good (often >95%).[4] | Excellent (often >99%).[4] |
Experimental Protocols
Detailed methodologies for both flash chromatography and preparative HPLC are crucial for reproducible purification of this compound.
Flash Chromatography Protocol
This protocol outlines a general procedure for the purification of a crude reaction mixture containing this compound using a standard silica gel flash chromatography system.
1. Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
2. Column Preparation:
-
Select a silica gel column appropriate for the scale of the crude material.
-
Equilibrate the column with the initial mobile phase (e.g., a low polarity solvent system like hexane/ethyl acetate).
3. Sample Loading:
-
Carefully load the dissolved sample onto the top of the silica gel column.
4. Elution:
-
Begin elution with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the desired compound. The specific gradient will depend on the impurities present.
5. Fraction Collection:
-
Collect fractions as they elute from the column.
-
Monitor the separation using Thin Layer Chromatography (TLC) to identify fractions containing the pure product.
6. Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
Preparative HPLC Protocol
This protocol describes a general method for the high-purity purification of this compound using a reversed-phase preparative HPLC system.
1. Sample Preparation:
-
Dissolve the crude or partially purified this compound in a suitable solvent, often a mixture of the mobile phase components (e.g., acetonitrile/water).
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
2. System Preparation:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions.
3. Injection:
-
Inject the filtered sample onto the column.
4. Gradient Elution:
-
Run a linear gradient of increasing organic solvent (e.g., acetonitrile in water, often with a modifier like 0.1% trifluoroacetic acid) to elute the compound.
5. Fraction Collection:
-
Collect fractions based on the UV detector response, targeting the peak corresponding to this compound.
6. Purity Analysis and Product Isolation:
-
Analyze the collected fractions by analytical HPLC to confirm purity.
-
Pool the fractions that meet the desired purity specifications.
-
Remove the organic solvent and lyophilize the remaining aqueous solution to obtain the highly purified product.
Illustrative Experimental Data: Purification of a Boc-Protected Amine
| Parameter | Flash Chromatography | Preparative HPLC |
| Starting Material | Crude Boc-protected amine | Crude Boc-protected amine |
| Scale | 1.0 g | 100 mg |
| Purity (Initial) | ~85% | ~85% |
| Purity (Final) | >95% | >99% |
| Yield | 85% | 75% |
| Solvent Consumption | ~500 mL | ~150 mL |
| Processing Time | ~45 minutes | ~75 minutes |
This data is illustrative and results for this compound may vary based on the specific impurities and optimized conditions.
Purification Workflow and Decision Logic
The choice between flash chromatography and preparative HPLC is often a strategic one based on the purification goals. The following diagram illustrates a typical workflow and the decision points involved.
Caption: A logical workflow for the purification of this compound.
Conclusion
Both flash chromatography and preparative HPLC are powerful techniques for the purification of this compound, each with its distinct advantages. Flash chromatography serves as a rapid and cost-effective method for initial purification and for applications where moderate purity is sufficient.[1] In contrast, preparative HPLC is the method of choice when exceptional purity is paramount, such as for the preparation of analytical standards or for compounds intended for use in sensitive biological assays.[1] In many instances, a sequential approach, utilizing flash chromatography for bulk impurity removal followed by preparative HPLC for final polishing, can be the most efficient strategy to obtain a highly pure product.[1] The selection of the optimal purification method should be guided by a thorough consideration of the project's specific requirements for purity, scale, speed, and cost.
References
Evaluating the Efficiency of N,N-Bis-Boc-N-allylamine: A Comparative Guide to Solid-Phase and Solution-Phase Synthesis
For researchers, scientists, and drug development professionals, the choice between solid-phase and solution-phase synthesis is a critical decision that impacts the efficiency, purity, and scalability of chemical manufacturing. This guide provides a comprehensive comparison of the performance of N,N-Bis-Boc-N-allylamine, a versatile amine protecting group and synthetic building block, in both solid-phase and solution-phase synthesis.
This compound is a valuable reagent in organic synthesis, offering the dual functionality of a protected amine and a reactive allyl group. The two tert-butoxycarbonyl (Boc) groups provide robust protection for the nitrogen atom, while the allyl group can participate in a variety of chemical transformations.[1][2] This guide will delve into the efficiency of utilizing this reagent in the two primary modes of chemical synthesis, supported by experimental data and detailed protocols.
Performance Comparison: Solid-Phase vs. Solution-Phase Synthesis
The primary distinction between solid-phase and solution-phase synthesis lies in the physical state of the reactants. In solid-phase synthesis (SPS), the starting material is covalently attached to an insoluble polymer support (resin), allowing for the easy removal of excess reagents and byproducts by simple filtration and washing. In contrast, solution-phase synthesis involves all reactants being dissolved in a solvent, necessitating purification techniques like chromatography or crystallization after each step.
While specific comparative data for reactions exclusively using this compound is not extensively documented in publicly available literature, we can infer its performance based on the well-established principles of Boc-based solid-phase peptide synthesis (SPPS) and solution-phase chemistry.
| Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
| Reaction Workup | Simple filtration and washing of the resin. | Often requires extraction, chromatography, or crystallization. |
| Purification | Final product is cleaved from the resin and purified once. | Purification is typically required after each synthetic step. |
| Excess Reagents | Can be used to drive reactions to completion; easily washed away. | Use of large excess can complicate purification. |
| Scalability | Generally more suited for smaller scale and library synthesis. | More readily scalable for large-scale production. |
| Reaction Monitoring | Can be more challenging to monitor reaction completion on-resin. | Reaction progress can be easily monitored by techniques like TLC or NMR. |
| Overall Yield | Can be lower due to incomplete reactions or cleavage issues. | Potentially higher overall yields for well-optimized reactions. |
| Purity of Crude Product | Generally higher due to the elimination of most byproducts during washes. | Purity can vary significantly depending on the reaction and workup. |
Experimental Protocols
The following protocols provide generalized methodologies for the use of Boc-protected amines in both solid-phase and solution-phase synthesis, which can be adapted for reactions involving this compound.
Solid-Phase Synthesis: A Representative Boc-SPPS Cycle
This protocol outlines a typical cycle for the addition of a Boc-protected amino acid in solid-phase peptide synthesis. A similar strategy could be employed for attaching a molecule to a resin-bound substrate where the Boc-protected nitrogen of a derivative of this compound is the nucleophile.
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Merrifield resin) in a suitable solvent like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) for 1-2 hours.
2. Boc Deprotection:
-
Treat the resin with a solution of 25-50% Trifluoroacetic acid (TFA) in DCM for 20-30 minutes to remove the Boc protecting group.
-
Wash the resin thoroughly with DCM, followed by a neutralization step.
3. Neutralization:
-
Neutralize the resin-bound amine salt with a solution of a hindered base, such as 10% Diisopropylethylamine (DIPEA) in DMF.
-
Wash the resin with DMF and DCM.
4. Coupling:
-
Dissolve the Boc-protected amino acid (or a derivative of this compound) and a coupling agent (e.g., HBTU, HATU) in DMF.
-
Add the solution to the resin and agitate for 1-2 hours.
5. Capping (Optional):
-
To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and pyridine in DMF).
6. Final Cleavage:
-
Once the synthesis is complete, the final product is cleaved from the resin using a strong acid, such as anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).
Solution-Phase Synthesis: Boc Protection of an Amine
This protocol describes a general procedure for the protection of a primary or secondary amine with a Boc group in solution.
1. Reaction Setup:
-
Dissolve the amine in a suitable solvent (e.g., Dichloromethane, Tetrahydrofuran, or a mixture of Dioxane and water).
-
Add a base, such as Triethylamine or Sodium Bicarbonate.
2. Addition of Boc Anhydride:
-
To the stirred solution, add Di-tert-butyl dicarbonate ((Boc)₂O) portion-wise at room temperature or 0 °C.
3. Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
4. Workup:
-
Quench the reaction with water or a mild acid.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
5. Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-Boc protected amine.
Mandatory Visualizations
To better illustrate the workflows, the following diagrams have been generated using the DOT language.
References
Orthogonal protection strategies utilizing N,N-Bis-Boc-N-allylamine and other protecting groups.
A Comparative Guide to Orthogonal Protection Strategies Utilizing N,N-Bis-Boc-N-allylamine
For researchers, scientists, and drug development professionals, the strategic implementation of protecting groups is a cornerstone of successful multi-step organic synthesis. The principle of orthogonality—the ability to selectively deprotect one functional group in the presence of others—is paramount for the efficient construction of complex molecules.[1] This guide provides a comparative analysis of this compound as a versatile reagent within orthogonal protection schemes, contrasting its performance with common amine protecting groups such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), 9-fluorenylmethoxycarbonyl (Fmoc), and allyloxycarbonyl (Alloc).
The Concept of Orthogonal Protection
In complex syntheses, multiple functional groups often require protection to prevent unwanted side reactions.[2] An orthogonal protection strategy employs protecting groups that can be removed under distinct sets of conditions (e.g., acidic, basic, hydrogenolysis, or metal-catalyzed), allowing for the sequential unmasking and reaction of specific sites within a molecule.[1][3]
Caption: A logical workflow for the selective modification of a polyfunctional molecule.
This compound: A Dual-Functionality Reagent
This compound is a protecting group for primary amines that uniquely incorporates two distinct types of protecting functionalities onto a single nitrogen atom: two acid-labile Boc groups and one allyl group removable via palladium catalysis.[4] This built-in orthogonality allows for two distinct deprotection pathways, enhancing synthetic flexibility. The Boc groups offer robust protection under basic and nucleophilic conditions, while the allyl group provides a handle for further synthetic transformations.[4]
Comparative Analysis of Amine Protecting Groups
The selection of a protecting group is dictated by its stability to various reaction conditions and the mildness of its removal. The following table summarizes the key characteristics of this compound in comparison to other widely used amine protecting groups.
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Typical Yield (Protection) | Typical Yield (Deprotection) | Orthogonality |
| N,N-Bis-Boc-N-allyl | - | This compound | Boc: Acidic (TFA, HCl)[5][6] Allyl: Pd(0) catalyst, scavenger[7] | Substrate Dependent | >90% (Boc) >90% (Allyl) | Excellent (internal) |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Acidic (TFA, HCl)[8] | >95%[9] | >95%[5] | N/A |
| Benzyloxycarbonyl | Cbz / Z | Benzyl chloroformate | H₂, Pd/C (Hydrogenolysis)[10] | >90%[11] | >95%[11] | Excellent |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-OSu, Fmoc-Cl | Basic (e.g., 20% Piperidine in DMF) | >95%[3] | >95%[3] | Excellent |
| Allyloxycarbonyl | Alloc | Allyl chloroformate | Pd(PPh₃)₄, scavenger[3] | >90%[3] | >95%[3] | Excellent |
Note: Yields are representative and can vary based on the substrate and specific reaction conditions.
Orthogonal Deprotection Workflow of this compound
The dual nature of this compound allows for two distinct synthetic routes from a common protected intermediate.
Caption: Orthogonal deprotection pathways for an amine protected with this compound.
Experimental Protocols
Detailed methodologies for the selective deprotection of an amine protected with this compound are provided below.
Protocol 1: Acidic Removal of Boc Groups (to yield N-allyl amine)
This protocol describes the selective removal of the two Boc groups, leaving the allyl group intact.
Materials:
-
N,N-Bis-Boc-N-allyl protected amine (1.0 eq)
-
Trifluoroacetic acid (TFA) (10-20 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel
Procedure:
-
Dissolve the N,N-Bis-Boc-N-allyl protected amine in DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully neutralize the reaction mixture by slowly adding it to a stirred, chilled saturated NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure to yield the N-allyl amine.
Protocol 2: Palladium-Catalyzed Removal of the Allyl Group (to yield N,N-Bis-Boc amine)
This protocol details the selective cleavage of the allyl group, leaving the Boc groups untouched.
Materials:
-
N,N-Bis-Boc-N-allyl protected amine (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 - 0.1 eq)
-
Scavenger such as dimedone, morpholine, or tributyltin hydride (2-3 eq)
-
Anhydrous tetrahydrofuran (THF) or DCM
-
Round-bottom flask, magnetic stirrer, inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the N,N-Bis-Boc-N-allyl protected amine in anhydrous THF or DCM.
-
Add the allyl scavenger to the solution.
-
Add the Pd(PPh₃)₄ catalyst.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the N,N-Bis-Boc protected amine.
Conclusion
This compound presents a powerful tool for orthogonal protection strategies in modern organic synthesis. Its inherent dual functionality provides a pre-installed orthogonal pair on a single nitrogen atom, offering significant flexibility in the design of synthetic routes. While traditional protecting groups like Boc, Cbz, Fmoc, and Alloc remain indispensable, the unique characteristics of this compound make it a valuable addition to the synthetic chemist's toolbox, particularly in the synthesis of complex amines, peptides, and other nitrogen-containing molecules. The choice of protecting group strategy should always be guided by the specific requirements of the synthetic target, including the presence of other functional groups and the desired sequence of reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Viable Alternatives for N,N-Bis-Boc-N-allylamine in the Protection of Allylic Amines
For researchers, scientists, and drug development professionals engaged in complex organic synthesis, the strategic selection of protecting groups is a critical determinant of success. While N,N-Bis-Boc-N-allylamine offers a solution for the protection of allylic amines, its utility can be limited by the harsh acidic conditions often required for Boc deprotection, which may be incompatible with sensitive substrates. This guide provides an objective comparison of viable alternative protecting groups for allylic amines, supported by experimental data, to inform synthetic strategy and enhance molecular design.
The core of a robust synthetic plan often relies on the principle of orthogonal protection . This strategy employs protecting groups that can be removed under distinct and non-interfering conditions, allowing for the selective deprotection of one functional group while others remain intact. This is particularly crucial in the synthesis of polyfunctional molecules where precise control over reactivity is paramount.
This guide focuses on three principal alternatives to the Boc group for the protection of allylic amines: the Allyloxycarbonyl (Alloc) group, the Carboxybenzyl (Cbz) group, and Sulfonamides (specifically 2-Nitrobenzenesulfonyl, "nosyl"). Each of these offers a unique deprotection strategy, providing the orthogonality necessary for sophisticated synthetic endeavors.
Orthogonal Protection Strategy
The selection of a protecting group is dictated by its stability under a variety of reaction conditions and the mildness and selectivity of its removal. The following diagram illustrates the concept of orthogonal protection with the alternatives discussed in this guide.
Caption: Orthogonal protection and deprotection pathways for allylic amines.
Performance Comparison of Amine Protecting Groups
The choice of a protecting group is a balance between its stability during various synthetic steps and the ease and selectivity of its removal. The following tables summarize the performance of the discussed alternatives.
Protection of Allylic Amines
| Protecting Group | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Alloc | Allyl chloroformate | NaHCO₃ | THF/H₂O | Room Temp. | 12 | 87 | [1] |
| Cbz | Benzyl chloroformate | 3N NaOH | H₂O | 0 to RT | 3 | 96 | [2] |
| Nosyl | 2-Nitrobenzenesulfonyl chloride | Pyridine | CH₂Cl₂ | 0 to RT | 2-16 | High (not specified) | [3] |
Deprotection of Protected Allylic Amines
| Protecting Group | Reagent(s) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Alloc | Pd(PPh₃)₄, PhSiH₃ | CH₂Cl₂ | 0 | 1 h | Not specified | [1] |
| Cbz | 10% Pd/C, NaBH₄ | Methanol | Room Temp. | 3-10 min | 98 | [3] |
| Nosyl | Thiophenol, KOH | Acetonitrile | 50 | 40 min | 89-91 | [1] |
Detailed Experimental Protocols
Allyloxycarbonyl (Alloc) Group
The Alloc group is an excellent choice for protecting allylic amines due to its stability in both acidic and basic conditions, while being readily cleaved under mild, palladium-catalyzed conditions.[4][5] This orthogonality makes it compatible with Boc and Fmoc protecting groups.
Caption: General workflow for Alloc protection of an amine.
Experimental Protocol: Alloc Protection of an Amine [1]
-
Materials : Amine (1.0 equiv), sodium bicarbonate (6.0 equiv), allyl chloroformate (3.0 equiv), tetrahydrofuran (THF), water, ethyl acetate (EtOAc), saturated aqueous NaCl, anhydrous sodium sulfate (Na₂SO₄).
-
Procedure :
-
A mixture of the amine (0.0842 mmol) and NaHCO₃ (44 mg, 0.53 mmol) in THF (3 mL) and H₂O (3 mL) is prepared at room temperature.
-
Allyl chloroformate (28 μL, 0.26 mmol) is added to the mixture.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The mixture is extracted with EtOAc (2 x 150 mL).
-
The combined organic layers are washed with saturated aqueous NaCl (200 mL), dried over Na₂SO₄, and concentrated in vacuo.
-
The product is purified by column chromatography to yield the Alloc-protected amine (87% yield over 2 steps).
-
Caption: General workflow for Alloc deprotection.
Experimental Protocol: Alloc Deprotection of a Protected Amine [1]
-
Materials : Alloc-protected amine (1.0 equiv), phenylsilane (PhSiH₃, 7.0 equiv), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 10 mol%), dichloromethane (CH₂Cl₂), argon atmosphere.
-
Procedure :
-
A stirred solution of the Alloc-protected amine (8.2 mmol) in CH₂Cl₂ (82 mL) is cooled to 0°C under an argon atmosphere.
-
PhSiH₃ (7.1 mL, 57 mmol) is added, followed by Pd(PPh₃)₄ (0.95 g, 0.82 mmol).
-
The reaction mixture is stirred at 0°C for 1 hour.
-
The mixture is concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the deprotected amine.
-
Carboxybenzyl (Cbz) Group
The Cbz group is a classic and reliable protecting group for amines, typically removed by catalytic hydrogenolysis.[6] This method is exceptionally mild and proceeds at neutral pH, making it orthogonal to acid- and base-labile protecting groups.
Caption: General workflow for Cbz protection of an amine.
Experimental Protocol: Cbz Protection of an Amine [2]
-
Materials : Amine (1.2 equiv), 3 N aqueous NaOH solution (1.1 equiv), benzyl chloroformate (1.0 equiv), tert-butyl methyl ether, 0.1 N aqueous HCl, saturated aqueous NaHCO₃ solution, anhydrous MgSO₄.
-
Procedure :
-
The amine (12 mmol) is stirred in 3 N aqueous NaOH solution (3.67 mL) and the mixture is cooled to 0°C.
-
Benzyl chloroformate (1.41 mL, 10.0 mmol) is added dropwise.
-
The mixture is allowed to warm to room temperature and stirred for 3 hours.
-
The mixture is extracted with tert-butyl methyl ether (2 x 50 mL).
-
The combined organic extracts are washed with 0.1 N aqueous HCl (3 x 100 mL) followed by saturated aqueous NaHCO₃ solution (1 x 50 mL).
-
The organic phase is dried with MgSO₄ and the volatiles are removed by rotary evaporation to yield the Cbz-protected amine (96% yield).
-
Caption: General workflow for Cbz deprotection.
Experimental Protocol: Cbz Deprotection via Catalytic Hydrogenolysis with NaBH₄ [3]
-
Materials : N-Cbz protected amine (1.0 equiv), 10% Palladium on carbon (Pd/C), sodium borohydride (NaBH₄, 1.0 equiv), methanol.
-
Procedure :
-
Dissolve the N-Cbz protected amine in methanol at room temperature.
-
Add 10% Pd/C followed by the portion-wise addition of NaBH₄.
-
Stir the reaction mixture at room temperature. The deprotection is typically complete within 3-10 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, filter the mixture through Celite to remove the Pd/C catalyst and wash the Celite pad with methanol.
-
Evaporate the solvent to yield the deprotected amine (98% yield).
-
Sulfonamide Group (2-Nitrobenzenesulfonyl - "Nosyl")
Sulfonamides are robust protecting groups for amines, stable to a wide range of conditions. The 2-nitrobenzenesulfonyl (nosyl) group is particularly advantageous as it can be cleaved under mild nucleophilic conditions with a thiol, providing orthogonality to many other protecting groups.[1]
References
- 1. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
A comparative study of catalysts for N-Boc protection reactions.
A Comparative Guide to Catalysts for N-Boc Protection Reactions
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst for the N-tert-butoxycarbonyl (N-Boc) protection of amines is a critical step in multi-step organic synthesis. The efficiency of this reaction, in terms of yield, reaction time, and chemoselectivity, can significantly impact the overall success of a synthetic route. This guide provides a comparative overview of various catalytic systems, supported by experimental data, to aid in the selection of the optimal catalyst for a given application.
Performance Comparison of Catalysts
The choice of catalyst for N-Boc protection is dictated by factors such as the reactivity of the amine substrate, desired reaction conditions (e.g., solvent-free, room temperature), and the presence of other functional groups. While catalyst-free methods exist, particularly for highly nucleophilic amines, catalysis is often essential for less reactive or sterically hindered amines.[1] Below is a summary of the performance of several common catalysts for the N-Boc protection of aniline, a representative weakly basic amine.
| Catalyst | Solvent | Time | Yield (%) | Reference |
| None | Acetonitrile | 24 h | <5 | [1] |
| Yttria-Zirconia | Acetonitrile | 3 h (reflux) | 92 | [1][2] |
| Indion 190 Resin | None | 15 min | 96 | [1] |
| Amberlite-IR 120 | Dichloromethane | 3 min | 95 | |
| Amberlyst-15 | None | <1 min | 99 | [1] |
| Molecular Iodine (10 mol%) | None | 10-30 min | 90-98 | [3] |
| SBA-15 | None | 5-15 min | 95-99 | [4] |
| Iron(III) chloride (FeCl₃) | Acetonitrile | 2 h | 95 | [5] |
Key Catalyst Classes and Their Characteristics
1. Heterogeneous Acid Catalysts (e.g., Amberlite, Yttria-Zirconia, SBA-15):
These solid-supported catalysts offer significant advantages in terms of ease of separation from the reaction mixture, potential for recycling, and often allow for solvent-free reaction conditions.[1][2][4] For instance, Amberlite-IR 120 has been shown to efficiently catalyze the N-Boc protection of a wide range of aliphatic and aromatic amines in excellent yields and very short reaction times, often under solvent-free conditions at room temperature. Similarly, the mesoporous silica SBA-15 provides high yields and can be recovered and reused.[4] Yttria-zirconia acts as a robust Lewis acid catalyst, demonstrating high efficiency and chemoselectivity.
2. Lewis Acids (e.g., Iodine, FeCl₃):
Molecular iodine is an inexpensive and readily available catalyst that effectively promotes N-Boc protection under solvent-free conditions at ambient temperatures.[3][6] It is particularly noted for its high chemoselectivity, allowing for the protection of amines in the presence of other sensitive functional groups like alcohols and thiols.[3] Iron(III) salts, such as FeCl₃, are sustainable and cost-effective catalysts that can be used for this transformation.[5]
3. Catalyst-Free Conditions:
For highly nucleophilic amines, the N-Boc protection can proceed without a catalyst, often in water or under solvent-free conditions.[6][7] These methods are environmentally benign and simplify the work-up procedure. However, for less reactive amines, these reactions can be very slow.[1]
Experimental Protocols
Below are generalized experimental protocols for N-Boc protection using a heterogeneous acid catalyst and a Lewis acid catalyst.
Protocol 1: N-Boc Protection using a Heterogeneous Acid Catalyst (e.g., Amberlite-IR 120)
-
Materials:
-
Amine (1.0 mmol)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.2 mmol)
-
Heterogeneous catalyst (e.g., Amberlite-IR 120, 15% w/w)
-
Solvent (optional, e.g., Dichloromethane)
-
-
Procedure:
-
To a round-bottom flask containing the amine (1.0 mmol), add the heterogeneous catalyst.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) to the mixture.
-
If using a solvent, add it to the flask. For solvent-free conditions, proceed to the next step.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, if a solvent was used, dilute the mixture with the same solvent.
-
Separate the catalyst by filtration.
-
Wash the filtrate with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the N-Boc protected amine.[8]
-
Protocol 2: N-Boc Protection using a Lewis Acid Catalyst (e.g., Molecular Iodine)
-
Materials:
-
Amine (1.0 mmol)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 mmol)
-
Iodine (10 mol%)
-
Diethyl ether
-
5% aqueous Na₂S₂O₃ solution
-
Saturated aqueous NaHCO₃ solution
-
-
Procedure:
-
In a round-bottom flask, mix the amine (1.0 mmol) and di-tert-butyl dicarbonate ((Boc)₂O) (1.0 mmol).
-
Add a catalytic amount of iodine (10 mol%) to the mixture under solvent-free conditions at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC.
-
Upon completion, add diethyl ether (10 mL) to the reaction mixture.
-
Wash the mixture with 5% aqueous Na₂S₂O₃ solution to remove excess iodine, followed by saturated aqueous NaHCO₃ solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the pure N-Boc protected amine.[3]
-
Visualizing the Workflow
The general workflow for a catalytic N-Boc protection reaction can be visualized as follows:
Caption: General workflow for catalytic N-Boc protection of amines.
Signaling Pathway of Lewis Acid Catalysis
The catalytic cycle of a Lewis acid, such as yttria-zirconia, in an N-Boc protection reaction involves the activation of the Boc anhydride.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of N,N-Bis-Boc-N-allylamine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of N,N-Bis-Boc-N-allylamine is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This compound, while valuable in organic synthesis, presents potential hazards that necessitate a structured and cautious disposal process. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, aligning with best practices for laboratory safety and chemical waste management.
I. Immediate Safety Considerations
Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound. According to available Safety Data Sheets (SDS), this compound is classified as an irritant.
Key Hazards:
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this chemical.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat and, if there is a risk of splashing, a chemical-resistant apron.
-
Respiratory Protection: In case of insufficient ventilation or the generation of dusts or aerosols, a NIOSH-approved respirator is recommended.
All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated chemical fume hood.
II. Quantitative Data Summary
For quick reference, the key physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 115269-99-3 |
| Molecular Formula | C₁₃H₂₃NO₄ |
| Molecular Weight | 257.33 g/mol |
| Appearance | Solid |
| Boiling Point | 293.6 °C |
| Density | 1.019 g/cm³ |
III. Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is to treat it as hazardous chemical waste. No chemical deactivation of the allyl group is advised prior to disposal due to the lack of a standardized, safe laboratory protocol for this specific compound in a waste context. Attempting to neutralize or alter the chemical without a validated procedure could lead to unforeseen hazardous reactions.
Experimental Protocol: Standard Hazardous Waste Disposal
Objective: To safely collect, label, and store this compound waste for collection by a licensed hazardous waste disposal contractor.
Materials:
-
Appropriate Personal Protective Equipment (PPE).
-
A designated and compatible hazardous waste container (e.g., a high-density polyethylene (HDPE) or glass bottle with a secure screw cap).
-
Hazardous waste labels.
-
A chemical fume hood.
Procedure:
-
Waste Segregation:
-
It is critical to segregate this compound waste from all other waste streams in the laboratory.
-
Do not mix this compound with incompatible materials, such as strong oxidizing agents or strong acids.[2]
-
-
Containerization:
-
Select a clean, dry, and chemically compatible waste container. The container must be in good condition with no leaks or cracks.
-
For solid this compound, carefully transfer the waste into the designated container. Avoid generating dust.
-
For solutions containing this compound, carefully pour the liquid waste into the designated container.
-
Do not fill the container to more than 90% of its capacity to allow for vapor expansion.
-
-
Labeling:
-
Immediately label the waste container with a hazardous waste tag.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Do not use abbreviations or chemical formulas.
-
The approximate quantity of the waste.
-
The date the waste was first added to the container (accumulation start date).
-
The name and contact information of the generating laboratory or researcher.
-
-
-
Storage:
-
Keep the waste container securely closed at all times, except when adding waste.
-
Store the container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.
-
The storage area should be well-ventilated, away from sources of ignition, and segregated from incompatible chemicals.
-
-
Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional and local regulations for hazardous waste disposal.
-
Never dispose of this compound down the drain or in the regular trash.
-
Contaminated Materials:
-
Any materials, such as gloves, weighing paper, or pipette tips, that are contaminated with this compound must also be disposed of as hazardous solid waste.
-
Collect these materials in a separate, clearly labeled hazardous waste bag or container.
IV. Mandatory Visualization
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling N,N-Bis-Boc-N-allylamine
This guide provides critical safety, handling, and disposal information for N,N-Bis-Boc-N-allylamine (CAS 115269-99-3) to ensure the safety of researchers, scientists, and drug development professionals. The following procedures are based on the known hazards of the compound and general laboratory best practices for similar chemical structures.
Chemical Safety Summary:
This compound is classified with the following hazards[1]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
A thorough risk assessment should be conducted before beginning any work with this compound.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| Protection Type | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | Protects against splashes and airborne particles[2]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Inspect for tears or perforations before use. | Prevents skin contact with the chemical[2][3]. |
| Skin and Body Protection | Laboratory coat and long-sleeved clothing. | Minimizes the risk of skin exposure to spills[2]. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Avoids inhalation of any potential vapors, dust, or aerosols[1][2]. |
Operational Plan: Step-by-Step Handling Protocol
A systematic workflow is essential for the safe handling of this compound to minimize exposure and mitigate potential hazards.
1. Preparation and Area Setup:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that an emergency shower and eyewash station are readily accessible[4].
-
Assemble all necessary equipment and reagents before commencing work.
2. Donning Personal Protective Equipment (PPE):
-
Put on a laboratory coat, ensuring it is fully buttoned.
-
Wear safety glasses with side shields or goggles.
-
Don chemical-resistant gloves (nitrile is a suitable option)[2][3].
3. Handling the Compound:
-
Handle this compound in a well-ventilated area, ideally within a certified chemical fume hood, to minimize inhalation exposure[2].
-
Avoid direct contact with skin and eyes[2].
-
Prevent the formation of dust or aerosols during handling.
-
After handling, wash hands thoroughly with soap and water[3].
4. Storage:
-
Store this compound in a tightly closed container in a dry, room temperature environment[5].
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including empty containers and contaminated materials (e.g., pipette tips, gloves), in a clearly labeled, sealed container.
-
Disposal: Dispose of the chemical waste in accordance with all local, state, and federal regulations[3]. Do not dispose of it down the drain.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[3].
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove any contaminated clothing and wash it before reuse. If irritation persists, seek medical attention[3].
-
Inhalation: Move the individual to fresh air and have them rest in a position that is comfortable for breathing. If symptoms persist, seek medical attention[3].
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention[3].
-
Spills: Evacuate the immediate area. Wear appropriate PPE. Contain the spill using an inert absorbent material such as vermiculite or sand. Collect the absorbed material into a sealed container for disposal[3].
Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
